Ethyl 5-chloro-2-iodobenzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-chloro-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPXIJQRVCSSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679836 | |
| Record name | Ethyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012882-90-4 | |
| Record name | Ethyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-chloro-2-iodobenzoate: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Dihalogenated Benzene Ring
Ethyl 5-chloro-2-iodobenzoate is a halogenated aromatic ester that serves as a highly versatile and strategic intermediate in modern organic synthesis.[1][2] Its molecular structure, featuring an ethyl ester, a chlorine atom, and an iodine atom on a benzene ring, is not a random assortment of functionalities. Instead, it is a carefully orchestrated arrangement that provides chemists with sequential and selective reactivity. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions, allows for the stepwise and controlled construction of complex molecular architectures.[3][4] This attribute makes it an invaluable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials.[2][5] This guide provides a comprehensive overview of its synthesis, core chemical properties, key reactions, and safety protocols, offering field-proven insights for its effective utilization in research and development.
Core Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is characterized by the following identifiers and properties.
Chemical Identity and Descriptors
| Property | Value | Source |
| IUPAC Name | ethyl 2-chloro-5-iodobenzoate | [6] |
| CAS Number | 289039-54-9 | [6][7][8] |
| Molecular Formula | C₉H₈ClIO₂ | [6][7] |
| Molecular Weight | 310.51 g/mol | [6][7][9] |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)I)Cl | [6][8] |
| InChIKey | YKRGIJMFCRDMOU-UHFFFAOYSA-N | [6] |
Physical Properties
| Property | Value | Source |
| Density | 1.745 g/cm³ | [7] |
| Boiling Point | 328.7 °C at 760 mmHg | [7] |
| Flash Point | 152.6 °C | [7] |
| Refractive Index | 1.595 | [7] |
| LogP | 3.12 - 3.4 | [6][7] |
Molecular Structure
Caption: Structure of this compound.
Synthesis and Manufacturing Pathway
The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available materials like methyl anthranilate.[10][11] This pathway leverages classic organic transformations, including iodination, a Sandmeyer reaction, and hydrolysis, to construct the target molecule with high purity and yield.
Synthetic Workflow Overview
The overall transformation can be visualized as a three-stage process, each step building upon the last to introduce the required functional groups onto the aromatic core.
Caption: General synthetic pathway from methyl anthranilate.
Detailed Experimental Protocol
The following protocol is a synthesized representation based on established patent literature.[10][11]
Step 1: Iodination of Methyl Anthranilate
-
To a stirred solution of water, add potassium iodide and potassium iodate and stir until dissolved.
-
Add methyl anthranilate to the reaction vessel.
-
Prepare a mixture of dichloromethane and glacial acetic acid and add it dropwise to the main reaction mixture, maintaining the temperature below 45°C.
-
After the addition is complete, stir for 30 minutes, then heat the reaction to 50°C for 3 hours.
-
Cool the mixture, add dichloromethane, and stir until the brown color of the system fades.
-
Separate the organic layer. The solvent is then partially removed by distillation. The crude product, ethyl 2-amino-5-iodobenzoate, is carried forward.
Step 2: Sandmeyer Reaction for Chlorination
-
The crude ethyl 2-amino-5-iodobenzoate is dissolved in a suitable solvent.
-
The solution is cooled, and a solution of sodium nitrite in water is added dropwise to form the diazonium salt.
-
In a separate flask, a solution of cuprous chloride (CuCl) in concentrated hydrochloric acid is prepared and cooled.
-
The freshly prepared diazonium salt solution is added portion-wise to the CuCl/HCl solution, controlling the temperature. Vigorous nitrogen evolution is observed.
-
The reaction is stirred at an elevated temperature (e.g., 45°C) for several hours to ensure completion.
-
After cooling, the product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed, dried, and concentrated to yield the crude product.
Step 3: Purification
-
The crude this compound is purified via distillation under reduced pressure or by column chromatography to yield the final product with high purity (typically >98%).
Chemical Reactivity: The Power of Orthogonal Halogens
The synthetic utility of this compound stems directly from the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and thus more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond.[3] This allows for selective functionalization at the C-I position while leaving the C-Cl position intact for subsequent transformations.
Caption: Selective reactivity in cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organohalide with an organoboron species.[4][12] this compound is an excellent substrate for this reaction, reacting selectively at the iodide position.
Protocol: Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equiv).[13]
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Heat the reaction mixture (e.g., to 80-100°C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming a C-C bond between an aryl halide and a terminal alkyne.[14][15][16] Again, the high reactivity of the C-I bond allows for clean and selective coupling.
Protocol: Sonogashira Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (1-4 mol%).[15]
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or piperidine, 3.0 equiv).[17]
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor for completion.
-
Causality Note: The copper co-catalyst is crucial as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. However, an excess of copper or the presence of oxygen can lead to undesirable homo-coupling (Glaser coupling) of the alkyne.[17] Therefore, rigorous exclusion of air and careful control of catalyst loading are critical for high yields of the cross-coupled product.[17]
-
Work-up involves quenching the reaction, extracting the product into an organic solvent, washing with aqueous ammonium chloride to remove copper salts, and purifying by column chromatography.[15][17]
Applications in Drug Discovery and Materials Science
The biaryl and aryl-alkyne scaffolds constructed using this compound are prevalent in many active pharmaceutical ingredients (APIs) and advanced materials.[1][2][13]
-
Pharmaceuticals: This intermediate is a key building block for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and is particularly noted for its use in the synthesis of the anti-diabetic drug Dapagliflozin.[1][10][18] The ability to selectively introduce different groups allows for the fine-tuning of a molecule's pharmacological properties.
-
Material Science: It serves as a precursor for novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and functional polymers.[1][2] The halogen substituents can influence the electronic and optical properties of the resulting materials.[2]
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of this compound is essential for laboratory safety.
Hazard Identification
Based on aggregated GHS data, this compound presents the following hazards:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Recommended Handling and PPE
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166 or OSHA 29 CFR 1910.133).
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.
-
Respiratory Protection: If working outside a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[19]
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[20]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[21] Keep away from heat, sparks, open flames, and other sources of ignition.[21]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular construction. Its defining feature—the orthogonal reactivity of its C-I and C-Cl bonds—provides a reliable and predictable platform for the sequential synthesis of complex, high-value molecules. This predictable reactivity, combined with its role in producing important pharmaceuticals and advanced materials, solidifies its position as a critical intermediate in the arsenal of the modern synthetic chemist. A thorough understanding of its properties, synthetic routes, and reaction protocols, as outlined in this guide, is paramount to unlocking its full potential in both academic research and industrial drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl 2-chloro-5-iodobenzoate | CAS#:289039-54-9 | Chemsrc [chemsrc.com]
- 8. Page loading... [guidechem.com]
- 9. Chloro 2-ethyl-5-iodobenzoate | C9H8ClIO2 | CID 174712279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. calibrechem.com [calibrechem.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. WERCS Studio - Application Error [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Synthesis of Ethyl 5-chloro-2-iodobenzoate
An In-Depth Protocol for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview for the synthesis of Ethyl 5-chloro-2-iodobenzoate, a key intermediate in the development of various pharmaceuticals and functional materials. The synthesis route from 2-chloro-5-iodobenzoic acid via Fischer esterification is explored in depth, offering insights into the reaction mechanism, a step-by-step experimental protocol, and comprehensive characterization of the final product. This document is intended for an audience with a background in organic chemistry and assumes familiarity with standard laboratory techniques and safety procedures.
Introduction: The Significance of this compound
This compound is a halogenated aromatic ester of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block is primarily due to the differential reactivity of the chloro and iodo substituents, allowing for selective functionalization through various cross-coupling reactions. The ester moiety provides a handle for further transformations or can be a key structural feature in the final target molecule. Notably, this compound and its precursors are implicated in the synthesis of novel therapeutic agents.
The Synthetic Pathway: Fischer-Speier Esterification
The most direct and classical approach for the synthesis of this compound from 2-chloro-5-iodobenzoic acid is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.
Reaction Principle and Mechanism
Fischer esterification is a reversible reaction that proceeds via a nucleophilic acyl substitution mechanism. The presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is crucial for the reaction to proceed at a reasonable rate.
The mechanism can be broken down into the following key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Alcohol: A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Since the reaction is in equilibrium, specific strategies are employed to drive it towards the product side. A common approach is to use a large excess of the alcohol (ethanol in this case), which also serves as the solvent. Another method is the removal of water as it is formed, often by azeotropic distillation with a suitable solvent.
The Role of Sulfuric Acid
Concentrated sulfuric acid serves a dual purpose in this reaction. Firstly, it acts as a powerful catalyst, accelerating the attainment of equilibrium. Secondly, as a strong dehydrating agent, it sequesters the water produced during the reaction, thereby shifting the equilibrium in favor of the ester product and increasing the overall yield.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity |
| 2-chloro-5-iodobenzoic acid | C₇H₄ClIO₂ | 282.46 | 10.0 g (35.4 mmol) |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2.0 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed |
Equipment: 250 mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, separatory funnel, rotary evaporator, standard glassware.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (35.4 mmol) of 2-chloro-5-iodobenzoic acid and 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the oily residue in approximately 100 mL of diethyl ether and transfer the solution to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes any remaining sulfuric acid and unreacted carboxylic acid.
-
Wash the organic layer with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification and Isolation:
-
Filter the drying agent from the organic solution.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
For higher purity, the product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Characterization of this compound
Accurate characterization of the synthesized product is essential to confirm its identity and purity. The following data is based on predicted values and analysis of analogous compounds.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₈ClIO₂ |
| Molar Mass | 310.52 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | Approximately 328.7 °C at 760 mmHg |
Spectroscopic Data
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.
-
Ethyl group: A triplet corresponding to the methyl protons (-CH₃) at approximately δ 1.4 ppm and a quartet corresponding to the methylene protons (-OCH₂-) at around δ 4.4 ppm.
-
Aromatic protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The splitting pattern will be complex due to the substitution pattern.
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will provide information about the carbon framework of the molecule.
-
Ethyl group: Signals for the methyl carbon at ~δ 14 ppm and the methylene carbon at ~δ 62 ppm.
-
Aromatic carbons: Six distinct signals in the aromatic region (δ 120-140 ppm), including the carbon bearing the iodine, the carbon bearing the chlorine, and the carbon of the ester group.
-
Carbonyl carbon: A signal for the ester carbonyl carbon at ~δ 165 ppm.
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.
-
C-O stretch (ester): Strong absorption bands in the region of 1250-1300 cm⁻¹ and 1050-1100 cm⁻¹.
-
Aromatic C-H stretch: Absorption bands just above 3000 cm⁻¹.
-
Aromatic C=C stretch: Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
-
C-Cl stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹.
Safety Considerations
-
2-chloro-5-iodobenzoic acid: May cause skin and eye irritation.[1][2] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns upon contact. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles.
-
Ethanol: Flammable liquid and vapor. Keep away from ignition sources.
-
Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated area or a fume hood, away from any open flames or sparks.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The synthesis of this compound from 2-chloro-5-iodobenzoic acid via Fischer esterification is a robust and well-established method. By carefully controlling the reaction conditions, particularly the use of an acid catalyst and measures to shift the equilibrium, high yields of the desired product can be achieved. Proper work-up and purification are essential to obtain a product of high purity suitable for subsequent applications in research and development. The characterization techniques outlined in this guide provide a reliable means of confirming the structure and purity of the synthesized compound.
References
"Ethyl 5-chloro-2-iodobenzoate" NMR and mass spectrometry data
An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-2-iodobenzoate
Abstract
This compound is a key halogenated aromatic ester widely utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the purity of final products. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a Senior Application Scientist, this document synthesizes predictive data with established spectroscopic principles to offer researchers and drug development professionals a definitive guide to characterizing this compound. We will delve into the causality behind spectral features, present detailed experimental protocols, and interpret the resulting data to provide an unambiguous structural elucidation.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of this compound, with standardized numbering for NMR assignment, is presented below. The substituents—iodo, chloro, and ethyl carboxylate groups—exert distinct and predictable electronic effects on the benzene ring, which are directly observable in the NMR spectra.
Figure 1: Molecular structure of this compound with atom numbering.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule, revealing connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for small organic molecules due to its excellent solubilizing properties and the presence of a well-defined residual solvent peak (δ ≈ 7.26 ppm) for reference.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Interpretation and Field-Proven Insights
The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region and two signals for the ethyl group. The chemical shifts are governed by the electronic effects of the substituents. The iodine atom at C2 deshields the ortho proton (H3), while the electron-withdrawing nature of the ester and chloro groups further influences the aromatic proton environments.
-
Aromatic Protons (δ 7.0 - 8.0 ppm):
-
H6: This proton is ortho to the bulky and deshielding iodine atom. It is expected to appear as a doublet due to coupling with H4 (meta coupling, J ≈ 2-3 Hz).
-
H4: This proton is situated between the two halogen atoms. It will be split into a doublet of doublets by coupling to H3 (ortho coupling, J ≈ 8-9 Hz) and H6 (meta coupling, J ≈ 2-3 Hz).
-
H3: This proton is ortho to the ester group and meta to the chlorine. It is expected to be a doublet due to ortho coupling with H4 (J ≈ 8-9 Hz).
-
Causality: The predicted shifts and coupling constants are based on analysis of similar structures, such as Ethyl-4-chloro-2-iodobenzoate, where aromatic protons appear between δ 7.37 and 7.98 ppm.[2]
-
-
Ethyl Group Protons:
-
Methylene Protons (-OCH₂CH₃): These protons are adjacent to the ester oxygen, which deshields them. They will appear as a quartet (J ≈ 7.1 Hz) due to coupling with the three methyl protons. A typical range is δ 4.3-4.4 ppm.[1][3]
-
Methyl Protons (-OCH₂CH₃): These protons are in a standard aliphatic environment and will appear as a triplet (J ≈ 7.1 Hz) due to coupling with the two methylene protons. Their expected shift is around δ 1.4 ppm.[1][3]
-
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~7.8 - 8.0 | d (doublet) | ~8.5 | 1H |
| H4 | ~7.4 - 7.6 | dd (doublet of doublets) | ~8.5, ~2.5 | 1H |
| H6 | ~7.9 - 8.1 | d (doublet) | ~2.5 | 1H |
| -OCH₂ CH₃ (C8) | ~4.40 | q (quartet) | ~7.1 | 2H |
| -OCH₂CH₃ (C9) | ~1.40 | t (triplet) | ~7.1 | 3H |
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies all unique carbon environments within a molecule. For this compound, nine distinct signals are expected.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.
-
Instrumentation: Acquire on a 400 MHz spectrometer (operating at ~101 MHz for ¹³C).
-
Acquisition Parameters:
-
Technique: Proton-decoupled (broadband) to ensure each unique carbon appears as a singlet.
-
Pulse Angle: 45 degrees.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-2048 scans are typically required due to the low natural abundance of the ¹³C isotope.
-
Data Interpretation and Field-Proven Insights
The chemical shifts of the carbon atoms are highly sensitive to the electronegativity and anisotropic effects of the substituents.
-
Carbonyl Carbon (C7): The ester carbonyl carbon is significantly deshielded and is expected in the δ 165-170 ppm region, consistent with aromatic esters.[4][5]
-
Aromatic Carbons (C1-C6):
-
C1: The ipso-carbon attached to the ester group will be deshielded, appearing around δ 130-135 ppm.
-
C2: The carbon bearing the iodine atom experiences a strong "heavy atom effect," which is a shielding effect despite iodine's electronegativity. This causes a significant upfield shift, typically to δ 90-95 ppm.[2][6] This is a key diagnostic peak.
-
C3, C4, C6: These carbons attached to protons will have shifts influenced by all three substituents. Their chemical shifts are predicted to be in the δ 128-142 ppm range. The exact positions are influenced by the additive effects of the substituents.[7][8]
-
C5: The ipso-carbon attached to the chlorine atom will be deshielded by the electronegative halogen, appearing around δ 135-140 ppm.[7]
-
-
Ethyl Group Carbons (C8, C9):
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C9 (-OCH₂C H₃) | ~14.2 |
| C8 (-OC H₂CH₃) | ~62.0 |
| C2 (Ar-I) | ~94.0 |
| C4 (Ar-H) | ~129.0 |
| C6 (Ar-H) | ~131.0 |
| C1 (Ar-COOEt) | ~133.0 |
| C5 (Ar-Cl) | ~138.0 |
| C3 (Ar-H) | ~141.0 |
| C7 (C=O) | ~165.5 |
Mass Spectrometry
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC) inlet.
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV. EI is a robust, high-energy technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Fragmentation Analysis and Mechanistic Insights
The mass spectrum will provide the molecular weight and key structural fragments. The monoisotopic mass of C₉H₈³⁵ClIO₂ is 309.92575 Da.[9]
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 310, characteristic of aromatic compounds.[10] An M+2 peak at m/z 312 with approximately one-third the intensity will be observed due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: The fragmentation is dictated by the weakest bonds and the stability of the resulting ions.
-
Loss of Ethoxy Radical: The most common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This results in a stable acylium ion.[10][11]
-
Loss of Iodine: The C-I bond is the weakest in the aromatic ring and its cleavage leads to the loss of an iodine radical (•I, 127 Da), which is a very common fragmentation pathway for iodo-aromatic compounds.[12][13]
-
Loss of Ethyl Radical: Cleavage of the O-CH₂ bond results in the loss of an ethyl radical (•CH₂CH₃, 29 Da).
-
Figure 2: Proposed EI-MS fragmentation pathway for this compound.
Predicted Mass Spectrometry Data Summary
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Formula | Notes |
| 310 / 312 | Molecular Ion [M]⁺ | [C₉H₈ClIO₂]⁺ | Isotopic pattern for one chlorine atom. |
| 281 / 283 | [M - C₂H₅]⁺ | [C₇H₃ClIO₂]⁺ | Loss of ethyl radical. |
| 265 / 267 | [M - OC₂H₅]⁺ | [C₇H₃ClIO]⁺ | Loss of ethoxy radical; likely a major fragment. |
| 183 / 185 | [M - I]⁺ | [C₉H₈ClO₂]⁺ | Loss of iodine radical due to weak C-I bond. |
| 138 / 140 | [C₇H₃ClO]⁺ | [C₇H₃ClO]⁺ | Loss of CO from the m/z 265/267 fragment. |
Conclusion
The structural characterization of this compound can be confidently achieved through a combined analysis of NMR and mass spectrometry data. The ¹H NMR spectrum provides a clear fingerprint of the three distinct aromatic protons and the ethyl ester moiety. The ¹³C NMR spectrum, particularly the uniquely shielded signal for the iodine-bound carbon (C2), serves as a definitive diagnostic marker. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the loss of the ethoxy radical and the iodine atom. This comprehensive spectroscopic guide provides researchers with the necessary framework and validated data to unambiguously confirm the identity and purity of this important synthetic intermediate.
References
- 1. rsc.org [rsc.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. rsc.org [rsc.org]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. scispace.com [scispace.com]
- 9. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. GCMS Section 6.14 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
"Ethyl 5-chloro-2-iodobenzoate" as a chemical intermediate in organic synthesis
An In-Depth Technical Guide to Ethyl 5-chloro-2-iodobenzoate: A Strategic Intermediate in Modern Organic Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of highly functionalized building blocks is paramount. This compound (CAS No: 289039-54-9) has emerged as a quintessential intermediate, valued for its precisely substituted aromatic core.[1][2][3][4] The presence of three distinct functionalities—an ethyl ester, a chloro group, and a highly reactive iodo group—on a single benzene ring provides chemists with a powerful tool for constructing complex molecular architectures. This guide, intended for researchers and drug development professionals, explores the synthesis, unique reactivity, and strategic applications of this versatile compound, grounding its utility in the principles of selective, high-yield transformations.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application.
Chemical Identity
Physicochemical Data
The physical properties of this compound are summarized below, providing essential data for experimental design and process scale-up.
| Property | Value | Source |
| Molecular Weight | 310.51 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 328.7 °C at 760 mmHg | --INVALID-LINK--[5] |
| Density | 1.745 g/cm³ | --INVALID-LINK--[5] |
| Flash Point | 152.6 °C | --INVALID-LINK--[5] |
| LogP | 3.12 - 3.4 | --INVALID-LINK--, --INVALID-LINK--[1][5] |
| Refractive Index | 1.595 | --INVALID-LINK--[5] |
| Appearance | Solid | --INVALID-LINK--[6] |
Safety and Handling
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
GHS Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Precautionary Measures: Use in a well-ventilated area, such as a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[7][9] Avoid breathing dust and ensure containers are kept tightly closed when not in use.[7][8]
Synthesis of this compound
The preparation of this compound typically involves a multi-step sequence starting from readily available materials. A common and robust route relies on the classic Sandmeyer reaction to introduce the chloro and iodo functionalities onto a benzoic acid scaffold, followed by esterification.[10][11][12]
Synthetic Rationale
Experimental Protocol: Synthesis of 2-Chloro-5-iodobenzoic Acid and Subsequent Esterification
This protocol outlines the synthesis starting from 2-chloro-5-aminobenzoic acid.
Part A: Diazotization and Iodination (Sandmeyer Reaction)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-5-aminobenzoic acid (1.0 equiv) in a 20% aqueous sulfuric acid solution. Cool the mixture to 0-5 °C in an ice-water bath.[16]
-
Diazotization: While maintaining the temperature below 10 °C, add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise.[16] The formation of the diazonium salt is typically accompanied by a slight color change. Monitor the reaction for the disappearance of the starting amine.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) (1.5 equiv) in water. Slowly add the previously prepared cold diazonium salt solution to the KI solution.[15][16] Vigorous nitrogen evolution will be observed.
-
Reaction Completion & Work-up: Allow the mixture to warm to room temperature and stir for several hours until gas evolution ceases. The crude 2-chloro-5-iodobenzoic acid often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and then with a 10% sodium bisulfite solution to remove any residual iodine.[16]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield pure 2-chloro-5-iodobenzoic acid.[16]
Part B: Fischer Esterification
-
Reaction Setup: To a solution of the dried 2-chloro-5-iodobenzoic acid (1.0 equiv) in absolute ethanol (serving as both solvent and reagent), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted starting material), water, and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the final product, this compound.
Visualization of the Synthetic Workflow
Caption: Figure 1. Synthetic Workflow for this compound.
Reactivity and Strategic Applications in Synthesis
The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. This "orthogonality" is the key to its utility, allowing for selective, sequential modifications of the aromatic ring.
The Principle of Orthogonal Reactivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[17][18] The strength of this bond dictates the reactivity, with the trend being C-I < C-Br < C-Cl.[17] Consequently, the C-I bond is significantly more labile and reactive towards oxidative addition than the much stronger C-Cl bond. This reactivity difference allows chemists to perform a coupling reaction selectively at the C-I position while leaving the C-Cl bond intact for a subsequent, different transformation.[19][20]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed reactions that are fundamental to modern drug discovery.[19][20][21]
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is one of the most widely used reactions in organic synthesis.[18][22] this compound readily participates in this reaction, coupling selectively at the C-I position.
-
Causality: The preferential reaction at the C-I bond allows for the synthesis of 2-aryl-5-chlorobenzoates, which are valuable intermediates themselves. The remaining chloro group can then be used in a subsequent, often more forcing, Suzuki coupling or another type of cross-coupling reaction.
Caption: Figure 2. Suzuki-Miyaura Coupling at the C-I position.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[18]
-
Solvent & Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.[18] Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the 2-aryl-5-chlorobenzoate product.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, a critical transformation for synthesizing conjugated systems.[23][24] Again, the reaction with this compound proceeds selectively at the C-I bond.
-
Causality: This selectivity is crucial for building complex structures found in pharmaceuticals and organic materials.[23] The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[24][25]
Caption: Figure 3. Sonogashira Coupling at the C-I position.
Protocol: Sonogashira Coupling of this compound
-
Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).[26]
-
Solvent & Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).[26]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring for completion.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate and purify by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine.[27][28] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
-
Causality: The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[29][30] The choice of ligand is critical, especially when using less reactive aryl chlorides.[29][31] The higher reactivity of the C-I bond in this compound allows this amination to proceed under milder conditions than would be required for the C-Cl position.
Caption: Figure 4. Buchwald-Hartwig Amination at the C-I position.
Protocol: Buchwald-Hartwig Amination of this compound
-
Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Reagents: Add this compound (1.0 equiv), the amine (1.2 equiv), and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture (e.g., 80-110 °C) with stirring until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water. The crude product is then purified via column chromatography.
Case Study: A Cornerstone in Anti-Diabetic Drug Synthesis
The utility of this compound is not merely academic; it is a key intermediate in the synthesis of important pharmaceuticals. For instance, its precursor, 2-chloro-5-iodobenzoic acid, is a critical building block for SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[32] The structure of these drugs often features a complex C-aryl glucoside moiety, and the selective reactivity of this intermediate is instrumental in its construction.
Sequential Coupling Strategy
The orthogonal nature of the C-I and C-Cl bonds allows for a powerful sequential coupling strategy. A synthetic chemist can first perform a Suzuki coupling at the C-I position to install one aryl group and then, in a subsequent step, use a different coupling reaction (e.g., Sonogashira or another Suzuki) at the C-Cl position to complete a complex molecular scaffold.
Caption: Figure 5. A Sequential Cross-Coupling Strategy.
Conclusion
This compound is more than just a chemical reagent; it is a testament to the power of strategic molecular design. Its value is derived from the predictable and differential reactivity of its halogenated positions, which empowers chemists to execute complex, multi-step syntheses with precision and control. As a key intermediate in the synthesis of pharmaceuticals and advanced materials, it serves as a foundational building block that bridges the gap between simple starting materials and high-value, functional molecules.[19][20][21] The continued application of this and similar intermediates will undoubtedly fuel future innovations across the chemical sciences.
References
- 1. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 [chemicalbook.com]
- 4. 289039-54-9|Ethyl 2-Chloro-5-iodobenzoate|BLD Pharm [bldpharm.com]
- 5. ethyl 2-chloro-5-iodobenzoate | CAS#:289039-54-9 | Chemsrc [chemsrc.com]
- 6. CAS 289039-54-9: Ethyl 2-chloro-5-iodobenzoate [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 11. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 12. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. homework.study.com [homework.study.com]
- 15. Solved Part A: Sandmeyer Reaction: Synthesis of | Chegg.com [chegg.com]
- 16. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. Yoneda Labs [yonedalabs.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Sonogashira Coupling [organic-chemistry.org]
- 25. m.youtube.com [m.youtube.com]
- 26. benchchem.com [benchchem.com]
- 27. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 28. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 29. jk-sci.com [jk-sci.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. researchgate.net [researchgate.net]
- 32. calibrechem.com [calibrechem.com]
Navigating the Synthesis of Complex Molecules: A Technical Guide to Ethyl 2-chloro-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Dihalogenated Building Blocks
In the intricate landscape of pharmaceutical and materials science, the design and synthesis of complex molecular architectures depend on the availability of versatile and strategically functionalized starting materials. Halogenated aromatic compounds, in particular, serve as pivotal building blocks, offering reactive handles for a variety of cross-coupling reactions that are the bedrock of modern organic synthesis. Among these, dihalogenated benzoates present a unique opportunity for sequential and site-selective modifications, enabling the construction of highly elaborate structures.
This guide provides an in-depth technical overview of Ethyl 2-chloro-5-iodobenzoate, a key intermediate whose distinct electronic and steric properties make it an invaluable tool in drug discovery and development. We will explore its nomenclature, physicochemical properties, and a representative synthetic protocol, offering insights into the causality behind experimental choices. The strategic positioning of the chloro and iodo substituents, with their differential reactivity, allows for a programmed approach to molecular assembly, a concept of paramount importance in the synthesis of active pharmaceutical ingredients (APIs).
Nomenclature and Identification: Establishing a Clear Framework
A common point of confusion arises from the numbering of the substituents on the benzoate ring. While often referred to as "Ethyl 5-chloro-2-iodobenzoate," the correct IUPAC nomenclature is Ethyl 2-chloro-5-iodobenzoate . This is due to the priority of the ester functional group, which dictates the numbering of the aromatic ring, with the chloro group at the 2-position and the iodo group at the 5-position.
For clarity and comprehensive identification, the following table summarizes the key identifiers and synonyms for this compound.
| Identifier Type | Value |
| IUPAC Name | ethyl 2-chloro-5-iodobenzoate[1] |
| CAS Number | 289039-54-9[1][2][3][4][5] |
| Molecular Formula | C9H8ClIO2[1][2][3] |
| Molecular Weight | 310.52 g/mol [1][3] |
| InChI | InChI=1S/C9H8ClIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3[1][2] |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)I)Cl[1][2] |
| Synonyms | Benzoic acid, 2-chloro-5-iodo-, ethyl ester[1][2][6]; 2-Chloro-5-iodobenzoic acid ethyl ester[1][2][3]; Empagliflozin Impurity 130[1] |
Physicochemical Properties
The physical and chemical properties of Ethyl 2-chloro-5-iodobenzoate are critical for its handling, reaction setup, and purification. The data presented below is a compilation of experimentally determined and predicted values.
| Property | Value | Source |
| Boiling Point | 328.7°C at 760 mmHg (Predicted) | [3] |
| Density | 1.745 g/cm³ (Predicted) | [3] |
| Flash Point | 152.6°C (Predicted) | [3] |
| Refractive Index | 1.595 (Predicted) | [3] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
Synthesis and Reaction Mechanisms: A Step-by-Step Protocol
Ethyl 2-chloro-5-iodobenzoate is typically synthesized from a more readily available starting material, such as methyl anthranilate, through a multi-step process.[7][8] The following protocol is a representative example based on established methodologies, highlighting the chemical transformations and the rationale behind each step.
Experimental Protocol: Synthesis of Ethyl 2-chloro-5-iodobenzoate
Step 1: Iodination of Methyl Anthranilate
-
Reaction: The synthesis begins with the iodination of methyl anthranilate. This is an electrophilic aromatic substitution reaction where an iodine source is used to introduce an iodine atom onto the aromatic ring.
-
Procedure:
-
In a suitable reaction vessel, dissolve methyl anthranilate in a mixture of dichloromethane and glacial acetic acid.[8]
-
Prepare a solution of an iodinating agent (e.g., iodine monochloride or a mixture of potassium iodide and potassium iodate).[8]
-
Slowly add the iodinating agent to the solution of methyl anthranilate, maintaining the temperature below 45°C to control the exothermic reaction.[8]
-
After the addition is complete, stir the reaction mixture for a specified period to ensure complete conversion.
-
The resulting product is ethyl 2-amino-5-iodobenzoate.[7][8]
-
Step 2: Sandmeyer Reaction for Chlorination
-
Reaction: The amino group of ethyl 2-amino-5-iodobenzoate is converted to a chloro group via a classic Sandmeyer reaction. This involves the formation of a diazonium salt followed by its displacement with a chloride ion, typically from a copper(I) chloride catalyst.
-
Procedure:
-
The ethyl 2-amino-5-iodobenzoate is diazotized using a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5°C) to form the unstable diazonium salt.
-
This diazonium salt solution is then added to a solution of cuprous chloride in hydrochloric acid.[7]
-
The reaction is warmed to facilitate the displacement of the diazonium group by chloride, with the evolution of nitrogen gas.[7]
-
The product, Ethyl 2-chloro-5-iodobenzoate, is then extracted from the reaction mixture using an organic solvent like dichloromethane.[7]
-
Step 3: Purification
-
Procedure:
-
The organic layer containing the product is washed with water and brine to remove any inorganic impurities.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography to obtain Ethyl 2-chloro-5-iodobenzoate of high purity.
-
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for Ethyl 2-chloro-5-iodobenzoate.
Applications in Drug Discovery and Development
The utility of Ethyl 2-chloro-5-iodobenzoate lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodo group more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[9] This allows for selective functionalization at the 5-position while leaving the chloro group at the 2-position intact for subsequent transformations.
This hierarchical reactivity is a powerful tool for medicinal chemists. It enables the stepwise construction of complex biaryl structures and other molecular scaffolds that are common motifs in many drug molecules.[9] For instance, the related methyl ester, Mthis compound, is a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other biologically active compounds.[9][10][11] The ability to perform sequential cross-coupling reactions is crucial for efficiently building the intricate molecular frameworks required for modern drug development.[11]
Furthermore, this compound and its derivatives are utilized in the development of agrochemicals, such as herbicides, insecticides, and fungicides, as well as in material science as precursors for novel organic electronic materials.[11]
Safety and Handling
Ethyl 2-chloro-5-iodobenzoate is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to avoid the formation of dust and aerosols and to prevent fire caused by electrostatic discharge.[12]
Conclusion
Ethyl 2-chloro-5-iodobenzoate is a strategically important building block in organic synthesis, offering a gateway to a wide array of complex molecules for pharmaceutical and material science applications. Its key feature, the differential reactivity of the chloro and iodo substituents, provides chemists with a powerful tool for controlled and sequential molecular assembly. A thorough understanding of its nomenclature, properties, synthesis, and reactivity is essential for leveraging its full potential in the design and development of next-generation therapeutics and advanced materials.
References
- 1. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 [chemicalbook.com]
- 5. ethyl 2-chloro-5-iodobenzoate | CAS#:289039-54-9 | Chemsrc [chemsrc.com]
- 6. 289039-54-9 CAS MSDS (ETHYL 2-CHLORO-5-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 8. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. echemi.com [echemi.com]
Physical and chemical properties of "Ethyl 5-chloro-2-iodobenzoate"
An In-Depth Technical Guide to Ethyl 5-Chloro-2-Iodobenzoate: Properties, Reactivity, and Spectroscopic Analysis
Introduction
This compound is a halogenated aromatic ester that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its strategic importance is particularly pronounced in the pharmaceutical industry, where it functions as a key building block for complex active pharmaceutical ingredients (APIs), including novel hypoglycemic agents. The unique arrangement of its functional groups—an ethyl ester, a chloro substituent, and a highly reactive iodo substituent—provides a platform for sequential and site-selective chemical modifications.
This technical guide offers a comprehensive examination of the physical and chemical properties of this compound. It is designed for researchers, medicinal chemists, and process development scientists who require a deep understanding of this compound's characteristics to effectively harness its synthetic potential. We will delve into its structural attributes, reactivity profile, spectroscopic signatures, and established experimental protocols, grounding all claims in authoritative data.
Compound Identification and Physical Properties
Accurate identification and knowledge of physical properties are foundational to the successful application of any chemical reagent. This compound is unambiguously identified by its CAS number and molecular structure.
Figure 1: Chemical Structure of this compound.
The core physical and chemical identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-chloro-5-iodobenzoate | [1] |
| CAS Number | 289039-54-9 | [1][2][3][4] |
| Molecular Formula | C₉H₈ClIO₂ | [1][2][5] |
| Molecular Weight | 310.51 g/mol | [1][5] |
| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)I)Cl | [1][2] |
| InChIKey | YKRGIJMFCRDMOU-UHFFFAOYSA-N | [1][2] |
| Property | Value | Source |
| Appearance | White to light yellow crystalline powder (related acid) | [6] |
| Boiling Point | 328.7 °C at 760 mmHg | [7] |
| Density | 1.745 g/cm³ | [7] |
| Melting Point | Not experimentally determined | [7] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, THF) and poorly soluble in water. | N/A |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is dictated by the differential reactivity of its halogen substituents and the ester functional group.
The Carbon-Iodine Bond: A Gateway to Cross-Coupling
The most significant chemical attribute of this molecule is the presence of both chlorine and iodine on the aromatic ring. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.
Expertise & Experience Insight: This preferential reactivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Consequently, the oxidative addition of the C-I bond to a low-valent palladium catalyst occurs at a much faster rate and under milder conditions than the C-Cl bond. This allows for selective functionalization at the C2 position, leaving the C5 chloro-substituent intact for subsequent transformations if desired. This makes the molecule a powerful tool for building molecular complexity in a controlled manner.[8]
Figure 2: Generic Suzuki coupling reaction pathway.
Ester Hydrolysis (Saponification)
The ethyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 2-chloro-5-iodobenzoic acid.[9] This reaction, known as saponification, is a fundamental transformation that unmasks a carboxylate group for further functionalization, such as amide bond formation.
Experimental Protocol: Hydrolysis of this compound [9]
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1 equivalent), water (approx. 4 volumes), sodium hydroxide (approx. 1.1 equivalents), and ethanol (approx. 0.15 volumes).
-
Reaction: Heat the mixture to 75-80 °C with vigorous stirring. Maintain this temperature until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Scientist's Note: Ethanol is used as a co-solvent to increase the solubility of the organic ester in the aqueous sodium hydroxide solution, thereby accelerating the reaction rate.
-
-
Workup: After cooling, filter the reaction mixture through diatomaceous earth to remove any particulates.
-
Precipitation: Transfer the filtrate to a beaker and, under agitation, add hydrochloric acid to adjust the pH to 1-2. This protonates the sodium carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the solid product by filtration. Wash the filter cake with dilute hydrochloric acid and then water to remove inorganic salts.
-
Drying: Dry the solid product under reduced pressure at a temperature below 50 °C to yield pure 2-chloro-5-iodobenzoic acid.
Spectroscopic Characterization (Predicted)
While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.[10][11]
Data Presentation: Predicted Spectroscopic Features
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aromatic-H | δ 7.0 - 8.0 ppm | Three distinct signals in the aromatic region. The positions are influenced by the electron-withdrawing effects of the ester, Cl, and I groups. Splitting patterns will be complex due to meta and para couplings. |
| -CH₂- (quartet) | δ ~4.4 ppm | Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom. Split into a quartet by the neighboring methyl group. | |
| -CH₃ (triplet) | δ ~1.4 ppm | Methyl protons of the ethyl group, split into a triplet by the neighboring methylene group. | |
| ¹³C NMR | C=O (ester) | δ ~165 ppm | Carbonyl carbon of the ester group. |
| Aromatic-C | δ 128 - 142 ppm | Four signals for the aromatic carbons not directly attached to halogens. | |
| C-I | δ ~94 ppm | Carbon directly attached to iodine, significantly shielded by the heavy atom effect.[10] | |
| C-Cl | δ ~130-135 ppm | Carbon directly attached to chlorine. | |
| -CH₂- | δ ~62 ppm | Methylene carbon of the ethyl group. | |
| -CH₃ | δ ~14 ppm | Methyl carbon of the ethyl group. | |
| IR | C=O Stretch | ~1720-1735 cm⁻¹ | Strong, sharp absorption characteristic of an ester carbonyl group.[10] |
| C-O Stretch | ~1250-1300 cm⁻¹ | Strong absorption for the ester C-O bond. | |
| Aromatic C=C | ~1450-1600 cm⁻¹ | Multiple medium-intensity bands. | |
| C-H (Aromatic) | ~3050-3100 cm⁻¹ | Medium to weak absorptions. | |
| C-H (Aliphatic) | ~2850-2980 cm⁻¹ | Medium absorptions from the ethyl group. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 310 | The molecular ion peak. |
| Isotope Pattern | M⁺ and M+2 peaks in ~3:1 ratio | Characteristic pattern due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl isotopes). |
Synthesis and Characterization Workflows
Synthesis via Sandmeyer Reaction
A common route to this class of compounds involves a Sandmeyer reaction, starting from an amino-substituted precursor. The following is a generalized workflow based on patent literature.[12]
Experimental Protocol: Synthesis of Ethyl 2-chloro-5-iodobenzoate [12]
-
Diazotization: Ethyl 2-amino-5-iodobenzoate is treated with sodium nitrite in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of cuprous chloride (CuCl) in hydrochloric acid.
-
Scientist's Note: This is the key chlorination step. The Cu(I) catalyst facilitates the replacement of the diazonium group (-N₂) with a chlorine atom, releasing nitrogen gas. The reaction is often warmed gently after the addition to ensure completion.
-
-
Extraction: Upon completion, the reaction mixture is extracted with an organic solvent, such as dichloromethane.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation. A reported yield for this transformation is 92%.[12]
Figure 3: Synthesis workflow via Sandmeyer reaction.
Protocol for Spectroscopic Analysis
Trustworthiness through Self-Validation: The following protocols are standard operating procedures designed to yield high-quality, reproducible data for structural confirmation.
-
NMR Spectroscopy [10]
-
Sample Preparation: Accurately weigh and dissolve 10-20 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans for a good signal-to-noise ratio, particularly for the ¹³C spectrum.
-
-
IR Spectroscopy [10]
-
Sample Preparation: As the compound is likely a low-melting solid or liquid, an Attenuated Total Reflectance (ATR) accessory is ideal. Apply a small, pure sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan immediately prior to the sample scan to subtract atmospheric H₂O and CO₂ signals.
-
Safety and Handling
This compound is a chemical reagent that must be handled with appropriate care. The following GHS hazard classifications have been reported.[1]
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Recommendations:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
This compound is a synthetically powerful intermediate whose value lies in the precise arrangement of its functional groups. The differential reactivity of the C-I versus C-Cl bonds provides a reliable handle for selective cross-coupling reactions, while the ester group offers a site for hydrolysis and subsequent derivatization. The predictive spectroscopic data and established synthetic protocols outlined in this guide provide researchers with the critical information needed to confidently and effectively utilize this compound in the development of novel molecules for the pharmaceutical and materials science sectors.
References
- 1. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Ethyl 2-chloro-5-iodobenzoate | Call Wychem 01440 820338 [wychem.com]
- 4. ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 [chemicalbook.com]
- 5. Chloro 2-ethyl-5-iodobenzoate | C9H8ClIO2 | CID 174712279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. seemafinechem.com [seemafinechem.com]
- 7. ethyl 2-chloro-5-iodobenzoate | CAS#:289039-54-9 | Chemsrc [chemsrc.com]
- 8. nbinno.com [nbinno.com]
- 9. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: The Strategic Role of 5-Chloro-2-iodobenzoic Acid Derivatives in the Synthesis of Empagliflozin
Introduction
Empagliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), representing a cornerstone in the management of type 2 diabetes mellitus. Its chemical structure, a C-aryl glucoside, presents a significant synthetic challenge, primarily in the stereoselective formation of the anomeric carbon-carbon bond connecting the glucose moiety to a complex diarylmethane aglycone. The efficiency, scalability, and cost-effectiveness of the synthetic route are paramount for pharmaceutical manufacturing.
This guide provides an in-depth analysis of a synthetic strategy for Empagliflozin that utilizes a 5-chloro-2-iodobenzoic acid derivative, such as Ethyl 5-chloro-2-iodobenzoate, as a key starting material. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate the chemical transformations that underscore the synthesis of this vital therapeutic agent. The iodine substituent on the benzoic acid scaffold is not merely a placeholder; it is a strategically placed functional handle that is indispensable for the key C-C bond-forming reaction that defines the final molecule.
Overall Synthetic Strategy: A Tale of Two Fragments
The synthesis of Empagliflozin is a convergent process, meaning the two primary fragments of the molecule—the glucose-derived ring (glycone) and the diarylmethane aromatic system (aglycone)—are prepared separately before being coupled. The use of 5-chloro-2-iodobenzoic acid is central to the construction of the aglycone. The workflow is logically segmented into two major phases:
-
Phase 1: Aglycone Synthesis: Construction of the (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran intermediate. This phase leverages the reactivity of the benzoic acid derivative to build the diarylmethane core.
-
Phase 2: C-Glycosylation and Finalization: The iodine atom on the aglycone is exploited to facilitate a metal-halogen exchange, creating a powerful organometallic nucleophile. This nucleophile attacks a protected gluconolactone, forging the critical C-glycosidic bond. Subsequent reduction and deprotection steps yield Empagliflozin.
Caption: Fig 1. Convergent synthetic workflow for Empagliflozin.
Phase 1 Protocol: Synthesis of the Aglycone Iodide Intermediate
The following protocols detail the construction of (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran , the key aglycone intermediate, starting from 2-chloro-5-iodobenzoic acid.
Step 1: Friedel-Crafts Acylation to Form Benzophenone Intermediate
Causality & Expertise: This step constructs the diaryl ketone backbone. 2-Chloro-5-iodobenzoic acid is first converted to its more reactive acid chloride derivative using a standard agent like thionyl chloride or oxalyl chloride. This activated species then undergoes a Lewis acid-catalyzed Friedel-Crafts acylation with a suitable aromatic partner, such as fluorobenzene or phenol. The choice of a Lewis acid, typically aluminum chloride (AlCl₃), is critical for polarizing the acid chloride and activating the aromatic ring for electrophilic attack. The reaction is often performed in a non-polar solvent like dichloromethane (DCM) to prevent complexation of the catalyst.
Detailed Protocol: Synthesis of (2-Chloro-5-iodophenyl)(4-hydroxyphenyl)methanone
-
Acid Chloride Formation: To a solution of 2-chloro-5-iodobenzoic acid (1 eq) in dry DCM (5-10 volumes), add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF (0.01 eq).
-
Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess reagent are typically removed under reduced pressure to yield the crude acid chloride, which is used directly.
-
Acylation Reaction: In a separate flask, suspend aluminum chloride (AlCl₃, 1.5 eq) in dry DCM. Cool the suspension to 0 °C.
-
Add a solution of phenol (1.1 eq) in DCM to the AlCl₃ suspension and stir for 15 minutes.
-
Add the crude 2-chloro-5-iodobenzoyl chloride solution in DCM dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like isopropanol/water to yield the target benzophenone.[1][2]
| Reagent | Molar Eq. | Purpose |
| 2-Chloro-5-iodobenzoic Acid | 1.0 | Starting Material |
| Oxalyl Chloride | 1.2 | Acid Activation |
| Phenol | 1.1 | Aromatic Nucleophile |
| Aluminum Chloride (AlCl₃) | 1.5 | Lewis Acid Catalyst |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
Step 2: Williamson Ether Synthesis with (S)-3-Hydroxytetrahydrofuran
Causality & Expertise: This step introduces the chiral tetrahydrofuran moiety, which is crucial for the pharmacological activity of Empagliflozin. This is a classic Sₙ2 reaction where the phenoxide, formed by deprotonating the hydroxyl group of the benzophenone intermediate with a suitable base, acts as a nucleophile. Potassium tert-butoxide or potassium carbonate are effective bases. (S)-3-hydroxytetrahydrofuran is used to ensure the correct stereochemistry in the final product. The choice of a polar aprotic solvent like THF or DMF facilitates the reaction.
Detailed Protocol: Synthesis of (2-Chloro-5-iodophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone
-
To a solution of (2-chloro-5-iodophenyl)(4-hydroxyphenyl)methanone (1 eq) and (S)-3-hydroxytetrahydrofuran (1.1 eq) in dry THF (10 volumes), add potassium tert-butoxide (1.2 eq) portion-wise at 0-5 °C.[1]
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by adding water.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.[3]
Step 3: Reduction of Ketone to Methylene Bridge
Causality & Expertise: The final step in aglycone synthesis is the reduction of the benzophenone's carbonyl group to a methylene (CH₂) group, forming the diarylmethane core. A simple borohydride reduction would yield an alcohol, which is not desired. Therefore, a more powerful reductive system is required. A common and effective method is a silane-based reduction promoted by a Lewis acid. Triethylsilane (Et₃SiH) or 1,1,3,3-tetramethyldisiloxane (TMDS) in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) or indium bromide is highly effective.[4][5] The Lewis acid activates the carbonyl group, making it susceptible to hydride transfer from the silane. This method is often preferred over classic Wolff-Kishner or Clemmensen reductions due to its milder conditions and better functional group tolerance.
Detailed Protocol: Synthesis of (S)-3-(4-(5-iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran
-
Dissolve the ketone intermediate from Step 2 (1 eq) in a mixture of acetonitrile and DCM (1:1, 10 volumes).
-
Cool the solution to 0-10 °C in an ice bath.
-
Carefully add aluminum chloride (AlCl₃, 2.0 eq) portion-wise, followed by the dropwise addition of triethylsilane (Et₃SiH, 2.5 eq), keeping the internal temperature below 15 °C.[1][5]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench by adding water.
-
Distill off the organic solvents under reduced pressure.
-
Extract the remaining aqueous slurry with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
After concentration, the crude product can be purified by column chromatography (silica gel, heptane/ethyl acetate gradient) to yield the final aglycone iodide as an oil or low-melting solid.
Caption: Fig 2. Synthetic pathway to the key aglycone intermediate.
Phase 2 Protocol: C-Glycosylation and Empagliflozin Synthesis
With the aglycone iodide in hand, the stage is set for the pivotal C-C bond formation. The iodine atom is now leveraged to its full potential.
Causality & Expertise: Direct arylation is difficult. The most robust method to form the C-aryl glycoside bond is to convert the aryl iodide into a potent nucleophile via metal-halogen exchange. Reacting the aryl iodide with an organolithium reagent (like n-butyllithium) or a Grignard reagent (formed via an I/Mg exchange) at low temperatures (-78 °C) generates a highly reactive aryllithium or arylmagnesium species.[5][6] This species readily attacks the electrophilic carbonyl of a protected D-gluconolactone, such as 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone. This addition forms a lactol (a cyclic hemiketal).
The subsequent steps are critical for stereocontrol. The crude lactol is not isolated but is treated in situ with an acid catalyst (e.g., methanolic HCl) to form the thermodynamically more stable β-anomeric methyl glycoside.[5][7] Finally, this anomeric methoxy group is reductively cleaved using a Lewis acid/silane system, which preferentially delivers a hydride to the oxocarbenium ion intermediate from the axial face, yielding the desired β-C-glucoside stereochemistry.
Detailed Protocol: Synthesis of Empagliflozin
-
Coupling Reaction: Dissolve the aglycone iodide (1 eq) and 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (1.2 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Methanolysis: Quench the reaction at low temperature by adding a pre-cooled solution of methanolic HCl (e.g., 1.25 M).
-
Allow the mixture to slowly warm to room temperature and stir for 16-20 hours. This step both quenches the reaction and converts the lactol to the methyl glycoside intermediate.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude methyl glycoside is typically carried forward without extensive purification.
-
Final Reduction: Dissolve the crude intermediate in a 1:1 mixture of DCM/acetonitrile (10 volumes) and cool to -10 °C.
-
Add aluminum chloride (2.0 eq) followed by triethylsilane (2.5 eq) dropwise.[1][5]
-
Stir the reaction, allowing it to warm to room temperature over 2-3 hours. The TMS protecting groups on the sugar are cleaved under these conditions.
-
Work-up and Final Purification: Quench the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed, dried, and concentrated.
-
The final product, Empagliflozin, is purified by column chromatography or, more commonly on a large scale, by crystallization from a suitable solvent system (e.g., ethyl acetate/n-heptane) to yield a white solid.[1] Purity should be assessed by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, and HRMS.[8][9]
| Reagent | Molar Eq. | Purpose |
| Aglycone Iodide | 1.0 | Nucleophile Precursor |
| n-Butyllithium | 1.1 | Metal-Halogen Exchange |
| Protected Gluconolactone | 1.2 | Glycone Electrophile |
| Methanolic HCl | Catalyst | Hemiketal → Methyl Glycoside |
| Triethylsilane (Et₃SiH) | 2.5 | Reductant |
| Aluminum Chloride (AlCl₃) | 2.0 | Lewis Acid Activator |
Conclusion
The synthetic pathway starting from 5-chloro-2-iodobenzoic acid or its derivatives is a powerful and industrially relevant method for the production of Empagliflozin. This strategy showcases the principles of modern organic synthesis: the use of a convergent approach, strategic placement of functional groups, and carefully orchestrated reaction cascades. The iodine atom is not a passive spectator but a critical director of reactivity, enabling the key metal-mediated C-C bond formation that lies at the heart of the synthesis. The protocols described herein, grounded in established chemical principles and supported by peer-reviewed literature, provide a robust framework for researchers and drug development professionals engaged in the synthesis of SGLT2 inhibitors.
References
- 1. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 2. CN114213365A - Synthetic method of empagliflozin intermediate - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2023005587A1 - Synthesis method for empagliflozin key intermediate - Google Patents [patents.google.com]
- 5. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107556302B - A kind of method for preparing empagliflozin - Google Patents [patents.google.com]
- 7. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 8. Isolation and characterization of novel process-related impurities in empagliflozin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN115232179A - Preparation method of empagliflozin intermediate impurity - Google Patents [patents.google.com]
Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of Ethyl 5-chloro-2-iodobenzoate
Introduction: Strategic C-C Bond Formation in Pharmaceutical Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and the mild conditions under which it facilitates the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction between an organoboron species and an organohalide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for creating biaryl and substituted aromatic structures.[1] Ethyl 5-chloro-2-iodobenzoate is a valuable bifunctional building block. Its dihalogenated nature, featuring both an iodide and a chloride substituent, presents an opportunity for sequential, site-selective cross-coupling reactions. This allows for the controlled and stepwise introduction of different aryl or vinyl groups, thereby enabling the efficient construction of complex molecular architectures from a single, readily available starting material.
This guide provides an in-depth technical overview and a field-proven protocol for the chemoselective Suzuki-Miyaura coupling of this compound. The focus is on leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds to achieve a mono-arylation at the 2-position.
The Scientific Rationale: Harnessing Halogen Reactivity for Chemoselectivity
The cornerstone of a selective Suzuki coupling on a dihalogenated substrate like this compound lies in the kinetics of the first step of the catalytic cycle: oxidative addition.[1][3][4] This is typically the rate-determining step of the reaction. The palladium(0) catalyst preferentially inserts into the weaker, more labile carbon-halogen bond. The established reactivity order for aryl halides in Suzuki-Miyaura coupling is:
I > OTf > Br >> Cl [1][2][3][5]
This significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a high degree of chemoselectivity. By carefully controlling the reaction conditions, it is possible to exclusively cleave the C-I bond and form the desired mono-coupled product, leaving the C-Cl bond intact for potential subsequent transformations.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1][3][4]
// Nodes A [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; C [label="Ar-Pd(II)-I\n(Oxidative Addition Complex)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; E [label="Ar-Pd(II)-Ar'\n(Di-organopalladium Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; G [label="Ar-Ar'\n(Coupled Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="this compound"]; B -> C; C -> D [label="Ar'-B(OR)2\nBase"]; D -> E; E -> F; F -> G; F -> A [label="Catalyst Regeneration"]; } .enddot Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is the chemoselectivity-determining step.[1][3][6]
2. Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the iodide. The base activates the boronic acid, making it more nucleophilic and facilitating this transfer.[7]
3. Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Experimental Protocol: Selective Mono-Arylation
This protocol details a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.
Reagents and Materials
| Reagent | Formula | M.W. | Amount (mmol) | Equivalents |
| This compound | C₉H₈ClIO₂ | 326.51 | 1.0 | 1.0 |
| Arylboronic Acid | ArB(OH)₂ | - | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 5 mL | - |
| Ethanol | C₂H₅OH | 46.07 | 2 mL | - |
| Water | H₂O | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Then, add the degassed solvent mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired ethyl 5-chloro-2-arylbenzoate.
Troubleshooting and Optimization
A systematic approach is crucial for troubleshooting and optimizing the Suzuki-Miyaura coupling reaction.
// Nodes Start [label="Reaction Outcome Unsatisfactory", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowYield [label="Low Yield", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; SideProducts [label="Significant Side Products\n(e.g., homo-coupling, dehalogenation)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Incomplete Conversion", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Actions CheckReagents [label="Check Reagent Purity\nand Stoichiometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTemp [label="Increase Reaction\nTemperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeCatalyst [label="Screen Different\nPd Catalysts/Ligands", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ChangeBase [label="Screen Different\nBases (e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DegasSolvents [label="Ensure Thorough\nDegassing of Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> LowYield; Start -> SideProducts; Start -> Incomplete;
LowYield -> CheckReagents; LowYield -> IncreaseTemp; LowYield -> ChangeCatalyst; LowYield -> ChangeBase;
SideProducts -> DegasSolvents; SideProducts -> ChangeCatalyst;
Incomplete -> IncreaseTemp; Incomplete -> CheckReagents; } .enddot Figure 2: A decision-making workflow for troubleshooting the Suzuki-Miyaura coupling.
-
Low Yield: If the yield is suboptimal, consider increasing the reaction temperature or screening alternative bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). The choice of palladium catalyst and ligand can also significantly impact the reaction efficiency.
-
Side Products: The formation of homo-coupled products (Ar-Ar and Ar'-Ar') or dehalogenation of the starting material can sometimes be observed. Ensuring a thoroughly oxygen-free environment by proper degassing of solvents is critical to minimize these side reactions.
-
Incomplete Conversion: If the starting material is not fully consumed, increasing the reaction time or temperature may be beneficial. Verifying the purity and activity of the palladium catalyst is also recommended.
Conclusion
The chemoselective Suzuki-Miyaura coupling of this compound offers a reliable and efficient method for the synthesis of mono-arylated 5-chlorobenzoate derivatives. By understanding the fundamental principles of halogen reactivity in the oxidative addition step, researchers can strategically design and execute these transformations with a high degree of control. The protocol provided herein serves as a robust starting point for the synthesis of a wide range of valuable intermediates for drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Sonogashira Reaction of Ethyl 5-chloro-2-iodobenzoate
Introduction: The Strategic Importance of Sonogashira Coupling
The Sonogashira reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] Developed by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, this palladium and copper co-catalyzed cross-coupling reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] A key advantage of the Sonogashira reaction is its typically mild reaction conditions, often proceeding at room temperature, which allows for a broad tolerance of functional groups.[1][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the execution of the Sonogashira reaction with a specific, electronically distinct substrate: Ethyl 5-chloro-2-iodobenzoate . The presence of two different halogen substituents on the aromatic ring offers an excellent opportunity to explore the chemoselectivity of the reaction, as the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions.[1] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and safety considerations.
Mechanistic Rationale: A Dual Catalytic Cycle
The generally accepted mechanism of the Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] This dual-metal system allows the reaction to proceed under mild conditions.[1]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex, forming a palladium(II) intermediate.[2]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[2][6] This step is crucial as it activates the alkyne for the subsequent transmetalation step.
-
Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.[2]
-
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex to yield the desired aryl-alkyne product and regenerate the active palladium(0) catalyst, thus completing the cycle.[2]
The base in the reaction plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct formed during the reaction.[1][7]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol provides a detailed, step-by-step methodology for the Sonogashira coupling of this compound with a generic terminal alkyne.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role | Notes |
| This compound | C₉H₈ClIO₂ | 326.51 | Aryl Halide Substrate | Starting material. |
| Terminal Alkyne | R-C≡CH | Varies | Coupling Partner | 1.1 - 1.2 equivalents. |
| Bis(triphenylphosphine)palladium(II) dichloride | PdCl₂(PPh₃)₂ | 701.90 | Palladium Catalyst | 1-3 mol%. |
| Copper(I) iodide | CuI | 190.45 | Co-catalyst | 2-5 mol%. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base and Solvent | Should be freshly distilled and degassed. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent | Anhydrous and degassed. |
| Inert Gas | N₂ or Ar | - | Atmosphere | To prevent Glaser coupling.[1] |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | Workup Reagent | To quench the reaction and remove copper salts.[8] |
| Brine | NaCl (aq) | 58.44 | Workup Reagent | For washing the organic phase. |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | Drying Agent | To remove residual water from the organic phase. |
| Silica Gel | SiO₂ | 60.08 | Stationary Phase | For column chromatography. |
| Solvents for Chromatography | - | - | Mobile Phase | e.g., Hexanes/Ethyl Acetate mixture. |
Experimental Workflow Diagram
Caption: A stepwise workflow for the Sonogashira reaction.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and connect it to a manifold. Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous and degassed tetrahydrofuran (THF) (e.g., 5-10 mL per mmol of the aryl iodide) via a syringe. Follow this with the addition of freshly distilled and degassed triethylamine (2-3 equiv).
-
Alkyne Addition: While stirring the mixture at room temperature, add the terminal alkyne (1.1-1.2 equiv) dropwise via a syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the consumption of the starting material. Due to the high reactivity of the aryl iodide, the reaction is often complete within a few hours.[1][2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature if it was heated. Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the bulk of the copper salts.[8] Separate the layers and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.[2][10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents | - Use fresh, high-purity catalysts and reagents.- Ensure thorough degassing of solvents and a rigorously maintained inert atmosphere.- Consider gentle heating (e.g., 40-50 °C) if the reaction is sluggish at room temperature.[11] |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High concentration of copper catalyst | - Improve the inert atmosphere technique (e.g., use freeze-pump-thaw cycles for degassing).[11]- Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.[1] |
| Dehalogenation of the Starting Material | - Elevated temperatures- Presence of certain impurities | - Maintain the reaction at room temperature if possible.- Ensure the purity of all reagents. |
| Formation of Dark-Colored Byproducts | - Catalyst decomposition- Polymerization of the alkyne | - Ensure the reaction is not overheated.- Consider using a different palladium catalyst or ligand system.[12]- Purification via recrystallization or treatment with activated charcoal may help remove colored impurities.[13] |
Safety Considerations
-
Reagents: Palladium catalysts, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.
-
Pressure: If the reaction is heated in a sealed tube, there is a risk of pressure buildup. Use a blast shield and appropriate pressure-rated glassware.
-
Exotherms: Some Sonogashira reactions can be exothermic, especially on a larger scale.[14] Monitor the internal temperature of the reaction, particularly during the initial stages.
Conclusion
The Sonogashira reaction is a robust and reliable method for the synthesis of substituted alkynes. The protocol detailed herein for this compound leverages the differential reactivity of the carbon-halogen bonds to achieve selective coupling at the iodo-position. By understanding the underlying mechanism and paying careful attention to experimental details such as maintaining an inert atmosphere and using pure reagents, researchers can successfully employ this powerful transformation in their synthetic endeavors.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. engineering.purdue.edu [engineering.purdue.edu]
The Heck Reaction with Ethyl 5-chloro-2-iodobenzoate: A Guide to Synthesis and Application
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of Ethyl 5-chloro-2-iodobenzoate in the Heck reaction. We will delve into the mechanistic nuances, provide detailed experimental protocols, and explore the utility of this versatile building block in the synthesis of complex molecules.
Introduction: The Strategic Advantage of this compound in Heck Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This powerful transformation has been instrumental in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2] this compound is a particularly valuable substrate for the Heck reaction due to the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds. In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl > F.[3] This chemoselectivity allows for the selective activation of the C-I bond, leaving the C-Cl bond intact for subsequent transformations. This "orthogonality" makes this compound a powerful linchpin for the construction of highly functionalized and complex molecular architectures.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][4] The generally accepted mechanism comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is the rate-determining step and is significantly faster for aryl iodides than for aryl chlorides.
-
Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.
-
Syn β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step typically proceeds with syn-stereochemistry and dictates the E-selectivity of the reaction.
-
Reductive Elimination & Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, which then re-enters the catalytic cycle.
Figure 1: Catalytic cycle of the Heck reaction.
Application Notes and Protocols
The following protocols provide a general framework for conducting the Heck reaction with this compound and common classes of alkenes. Optimization of reaction parameters such as catalyst loading, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Heck Reaction with an Acrylate Ester
This protocol describes the synthesis of Ethyl (E)-3-(4-chloro-2-ethoxycarbonylphenyl)acrylate, a cinnamic acid derivative, from this compound and ethyl acrylate.
Materials:
-
This compound (1.0 equiv.)
-
Ethyl acrylate (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (2-4 mol%)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Palladium(II) acetate, and the phosphine ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous solvent via syringe, followed by the base and ethyl acrylate.
-
Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Expected Outcome:
Based on analogous reactions with iodobenzene and methyl acrylate, high yields of the trans-substituted product are expected.[5]
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 12-24 | >85 |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | MeCN | 80 | 12-24 | >90 |
Table 1: Representative conditions for the Heck reaction of this compound with ethyl acrylate.
Protocol 2: Heck Reaction with a Styrene Derivative
This protocol outlines the synthesis of Ethyl 5-chloro-2-((E)-styryl)benzoate from this compound and styrene.
Materials:
-
This compound (1.0 equiv.)
-
Styrene (1.2-1.5 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (2-4 mol%)
-
Potassium carbonate (K₂CO₃) or Sodium acetate (NaOAc) (1.5-2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
Procedure:
-
In a sealed tube or Schlenk flask, combine this compound, Palladium(II) acetate, and the phosphine ligand.
-
Flush the vessel with an inert gas.
-
Add the anhydrous solvent, the base, and then the styrene derivative.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure product.
Expected Outcome:
The reaction is anticipated to proceed with high selectivity for the trans-isomer.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMF | 120 | 12-24 | >80 |
| Pd(OAc)₂ / PPh₃ | NaOAc | Toluene | 110 | 12-24 | >75 |
Table 2: Representative conditions for the Heck reaction of this compound with styrene.
Figure 2: General experimental workflow for the Heck reaction.
Conclusion: A Versatile Tool for Molecular Construction
This compound serves as a highly effective and versatile substrate in the Heck reaction. The pronounced difference in reactivity between the iodo and chloro substituents allows for selective olefination at the 2-position, yielding valuable cinnamate and stilbene derivatives. These products, retaining a chlorine atom, are primed for further synthetic manipulations, opening avenues for the construction of complex, multi-functionalized molecules relevant to the pharmaceutical and materials science industries. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this powerful building block.
References
- 1. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Chemoselectivity: A Guide to Palladium-Catalyzed Cross-Coupling of Ethyl 5-chloro-2-iodobenzoate
Introduction: Navigating Selectivity in Complex Scaffolds
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a versatile and powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. This guide focuses on a particularly instructive substrate: Ethyl 5-chloro-2-iodobenzoate. This dihalogenated aromatic ester presents a classic challenge and opportunity in organic synthesis: chemoselectivity. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective functionalization, making it an invaluable building block for the synthesis of kinase inhibitors, advanced organic materials, and other high-value compounds.[1][2][3]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles governing these reactions, thereby empowering users to not only replicate the protocols but also to adapt and troubleshoot them for their specific synthetic challenges. We will delve into the mechanistic nuances of Suzuki-Miyaura, Heck, and Sonogashira couplings, providing field-proven protocols and insights to harness the full synthetic potential of this compound.
The Principle of Chemoselective Cross-Coupling
The success of sequential cross-coupling strategies with substrates like this compound hinges on the significant difference in reactivity among various aryl-halogen bonds. The generally accepted order of reactivity for oxidative addition to a palladium(0) center, often the rate-determining step in the catalytic cycle, is I > Br > OTf > Cl.[4] This inherent reactivity differential allows for the selective activation of the C-I bond under conditions that leave the more robust C-Cl bond intact. This principle enables a stepwise functionalization of the aromatic ring, introducing a diverse range of substituents at the 2-position before addressing the 5-position in a subsequent transformation.
The choice of palladium catalyst, ligands, base, and solvent all play a crucial role in modulating the reactivity and selectivity of these transformations.[5][6] For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and influence the stability of the catalytic species.[7]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step methodologies for the three major classes of palladium-catalyzed cross-coupling reactions using this compound. These protocols are designed to be self-validating systems, with explanations for the choice of each reagent and condition.
I. Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, widely employed in the synthesis of biaryl scaffolds present in many pharmaceutical agents.[8]
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the synthesis of kinase inhibitors.[1][5][9]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.1-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05-0.10 equiv.).
-
Solvent Addition: Add degassed 1,2-dimethoxyethane and degassed water (typically in a 4:1 to 5:1 ratio). The biphasic system is often beneficial for the Suzuki reaction.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, Ethyl 5-chloro-2-phenylbenzoate.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ | A robust, air-stable Pd(0) catalyst effective for a wide range of Suzuki couplings. |
| Ligand | Triphenylphosphine (in Pd(PPh₃)₄) | A standard monodentate phosphine ligand that balances activity and stability. |
| Base | K₂CO₃ | A moderately strong inorganic base, essential for the transmetalation step. |
| Solvent | DME/Water | A common solvent system that dissolves both the organic substrates and the inorganic base. |
| Temperature | Reflux (80-90 °C) | Provides sufficient thermal energy to drive the catalytic cycle without promoting C-Cl bond activation. |
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
II. Heck-Mizoroki Reaction: Synthesis of Substituted Alkenes
The Heck reaction is a powerful method for the vinylation of aryl halides, leading to the formation of substituted alkenes.[3][10] The reaction typically proceeds with high trans selectivity.[11]
Protocol 2: Selective Heck Reaction of this compound with Styrene
This is a representative protocol based on general procedures for the Heck reaction of aryl iodides.[12] Optimization may be required for specific substrates.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or sealed vessel, add this compound (1.0 equiv.), Palladium(II) acetate (0.01-0.03 equiv.), and Triphenylphosphine (0.02-0.06 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.
-
Solvent and Base Addition: Under the inert atmosphere, add anhydrous DMF or MeCN, followed by the base (Triethylamine, 2.0-3.0 equiv.).
-
Alkene Addition: Add Styrene (1.2-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo. Purify the residue by column chromatography on silica gel to yield Ethyl 5-chloro-2-styrylbenzoate.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ | A common and relatively inexpensive Pd(II) source that is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃ | Stabilizes the Pd(0) catalyst and modulates its reactivity. |
| Base | Et₃N or K₂CO₃ | Neutralizes the hydridohalide (H-X) generated in the catalytic cycle, regenerating the Pd(0) catalyst. |
| Solvent | DMF or MeCN | Polar aprotic solvents that are effective for Heck reactions. |
| Temperature | 80-120 °C | Provides the necessary energy for the catalytic cycle, particularly for the oxidative addition and reductive elimination steps. |
Diagram 2: General Workflow for a Heck Coupling Experiment
Caption: A general workflow for the Heck coupling experiment.
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing a direct route to arylalkynes.[9][13] This reaction typically employs a dual catalytic system of palladium and copper(I).[13]
Protocol 3: Selective Sonogashira Coupling of this compound with Phenylacetylene
This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[9]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Tetrahydrofuran (THF) or DMF (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.01-0.03 equiv.), and copper(I) iodide (0.02-0.05 equiv.).
-
Solvent and Base Addition: Add anhydrous THF or DMF, followed by the amine base (e.g., Triethylamine, 2.0-3.0 equiv.). Stir the mixture for a few minutes at room temperature.
-
Alkyne Addition: Add Phenylacetylene (1.1-1.2 equiv.) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature to 50 °C. The high reactivity of the aryl iodide often allows for mild reaction conditions. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, washing with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be dissolved in an organic solvent, washed with saturated aqueous ammonium chloride (to remove copper salts) and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford Ethyl 5-chloro-2-(phenylethynyl)benzoate.
| Parameter | Condition | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | A stable Pd(II) precatalyst that is reduced in situ. |
| Co-catalyst | CuI | Facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step. |
| Base | Et₃N or i-Pr₂NH | Acts as both a base to deprotonate the terminal alkyne and as a solvent in some cases. |
| Solvent | THF or DMF | Anhydrous polar aprotic solvents are typically used to ensure solubility of the reactants and catalyst. |
| Temperature | Room Temp. to 50 °C | The high reactivity of the C-I bond often allows for milder conditions compared to other aryl halides. |
Diagram 3: Dual Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Conclusion: A Versatile Platform for Chemical Innovation
This compound is more than just a chemical reagent; it is a testament to the power of selective synthesis. The ability to predictably functionalize the C-I bond while preserving the C-Cl bond for subsequent transformations opens up a vast chemical space for the design and synthesis of novel molecules. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively utilize this versatile building block. By understanding the principles of chemoselectivity and the nuances of palladium catalysis, the scientific community can continue to push the boundaries of what is possible in drug discovery, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. sctunisie.org [sctunisie.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Photoinduced Palladium‐Catalyzed Dicarbofunctionalization of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Ethyl 5-chloro-2-iodobenzoate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold
In the intricate landscape of drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount. Ethyl 5-chloro-2-iodobenzoate has emerged as a cornerstone intermediate, prized for its unique structural and electronic properties that enable the efficient construction of complex molecular architectures.[1] Its di-halogenated phenyl ring, substituted with an ethyl ester, presents a powerful platform for medicinal chemists to orchestrate sequential, regioselective cross-coupling reactions, building molecular complexity in a controlled and predictable manner.
The true synthetic elegance of this molecule lies in the differential reactivity of its two halogen atoms. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Heck) than the more robust carbon-chlorine bond.[1] This reactivity gradient allows chemists to selectively functionalize the ortho position to the ester via the iodo group, while retaining the chloro group for subsequent transformations or as a key pharmacophoric element. This strategic handle is instrumental in the synthesis of numerous biologically active compounds, including potent enzyme inhibitors for oncology and other therapeutic areas.
This guide provides an in-depth exploration of this compound's applications, offering mechanistic insights and field-proven protocols for its effective use in a research and development setting.
Physicochemical Properties & Reactivity Profile
A thorough understanding of a reagent's properties is fundamental to its successful application.
| Property | Value |
| IUPAC Name | ethyl 2-chloro-5-iodobenzoate[2] |
| Molecular Formula | C₉H₈ClIO₂[2] |
| Molecular Weight | 310.51 g/mol [2] |
| CAS Number | 289039-54-9[2] |
| Appearance | White to pale yellow crystalline solid[3] |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dioxane) |
Reactivity Insights: The synthetic utility of this compound is dictated by the electronic interplay of its substituents:
-
Iodo Group (C2): The primary site for reactivity. The C-I bond is readily activated by palladium(0) catalysts, making it the preferred handle for initial cross-coupling reactions.[1] This is the workhorse position for introducing aryl, heteroaryl, or alkynyl fragments.
-
Chloro Group (C5): Substantially less reactive in typical palladium-catalyzed conditions compared to the iodo group. It often remains intact during the initial coupling step, serving as a subsequent reaction site under more forcing conditions or as a critical interaction point in the final drug-target binding. Its electron-withdrawing nature also influences the overall reactivity of the ring.
-
Ethyl Ester Group (C1): An electron-withdrawing group that activates the ring towards certain transformations. It can be readily hydrolyzed to the corresponding carboxylic acid post-coupling, providing another vector for modification, such as amide bond formation, which is a staple in medicinal chemistry.[4]
Key Applications in Medicinal Chemistry
The unique reactivity profile of this compound makes it a valuable precursor for several classes of high-value therapeutic agents.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[5] Inhibitors of PARP have become a validated class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair pathways like BRCA1/2 mutations.[6][7] The core scaffolds of many PARP inhibitors, such as Veliparib, feature complex heterocyclic systems built upon a substituted benzamide core. This compound serves as a key starting material for constructing these foundational benzamide structures. The synthesis often involves an initial cross-coupling reaction at the iodine position, followed by further modifications and eventual amidation of the ester group.[6]
Synthesis of Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8] Consequently, kinase inhibitors are a major focus of drug development. The synthesis of complex, multi-ring kinase inhibitors often requires the assembly of biaryl or aryl-heteroaryl motifs.[9][10] this compound is an ideal starting point for such syntheses. A Suzuki or Stille coupling at the C2 position can install a necessary aromatic or heteroaromatic ring system. The remaining chloro and ester functionalities can then be elaborated to complete the pharmacophore required for binding to the kinase ATP pocket.[11]
Precursor for Anti-Diabetic Drugs
The related compound, 2-chloro-5-iodobenzoic acid, is a crucial intermediate in the synthesis of modern anti-diabetic drugs.[12] this compound is a direct precursor to this acid via simple hydrolysis, positioning it at the start of complex synthetic routes for drugs targeting metabolic disorders. The high reactivity and selectivity afforded by the iodine atom are critical for efficiently building the required molecular frameworks.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating, providing clear steps and rationale for two of the most common and powerful transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a representative coupling of this compound with an arylboronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds.[10][13]
Rationale: The choice of Pd(PPh₃)₄ as a catalyst is common for its reliability and commercial availability. A phosphine ligand stabilizes the Pd(0) active species. The base (e.g., Na₂CO₃ or K₂CO₃) is essential for the transmetalation step, activating the boronic acid.[13] A two-phase solvent system (e.g., Toluene/Water) is often used to facilitate the reaction and work-up.
Diagram: General Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 310.51 | 311 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |
| 2M Aqueous Na₂CO₃ | - | 1.0 mL | 2.0 | 2.0 |
| Toluene | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (311 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Add degassed toluene (5 mL) followed by the 2M aqueous sodium carbonate solution (1.0 mL) via syringe.
-
Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.
-
Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, ethyl 5-chloro-[1,1'-biphenyl]-2-carboxylate.
Diagram: Suzuki-Miyaura Reaction Scheme
Caption: Palladium-catalyzed Suzuki-Miyaura coupling reaction.
Protocol 2: Sonogashira Cross-Coupling
The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation widely used in medicinal chemistry to introduce rigid alkynyl linkers or as precursors for heterocycles.[14][15][16]
Rationale: This reaction typically employs a dual catalyst system: a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI).[15] The copper co-catalyst is crucial for activating the alkyne. An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. The reaction is highly sensitive to oxygen, requiring stringent inert atmosphere conditions.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 310.51 | 311 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 14 mg | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 4 mg | 0.02 | 0.02 |
| Triethylamine (TEA) | - | 5 mL | - | - |
Step-by-Step Procedure:
-
To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (311 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (4 mg, 0.02 mmol).
-
Seal the flask and subject it to three cycles of vacuum/backfill with dry argon or nitrogen. This rigorous exclusion of oxygen is critical for catalyst longevity and reaction success.
-
Add degassed triethylamine (5 mL) and phenylacetylene (0.13 mL, 1.2 mmol) via syringe under a positive pressure of inert gas.
-
Stir the reaction mixture at room temperature for 8-12 hours. The reaction is often accompanied by the formation of a salt precipitate (triethylammonium iodide).
-
Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the triethylamine.
-
Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ethyl 2-(phenylethynyl)-5-chlorobenzoate.
Diagram: Sonogashira Reaction Scheme
Caption: Palladium/Copper co-catalyzed Sonogashira coupling reaction.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool that provides medicinal chemists with a reliable and versatile platform for innovation. Its well-defined reactivity profile allows for the deliberate and sequential construction of complex molecular scaffolds that are central to the design of next-generation therapeutics. From oncology to metabolic diseases, the fingerprints of this building block can be found in numerous drug discovery programs, underscoring its enduring importance in the field. The mastery of its application, particularly in robust cross-coupling reactions, is a key enabler for the efficient synthesis of novel chemical entities destined for clinical investigation.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 5. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 6. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Design and synthesis of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3376870B1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 12. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Ethyl 5-chloro-2-iodobenzoate as a Foundational Building Block for Next-Generation Hypoglycemic Agents
Introduction: The Chemical Scaffolding for a New Era in Diabetes Management
The global rise of type 2 diabetes mellitus has catalyzed an urgent search for novel therapeutic agents that offer improved glycemic control with favorable safety profiles. Among the most significant breakthroughs in this area are the Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of drugs that reduce hyperglycemia by promoting the urinary excretion of glucose.[1][2][3][4] A cornerstone in the chemical synthesis of many leading SGLT2 inhibitors, such as Empagliflozin and Dapagliflozin, is the strategic utilization of highly functionalized aromatic building blocks.
This document provides an in-depth technical guide on the application of Ethyl 5-chloro-2-iodobenzoate (and its parent acid, 2-chloro-5-iodobenzoic acid) as a pivotal starting material in the synthesis of these complex hypoglycemic agents. We will explore the unique reactivity conferred by its substitution pattern and provide detailed, field-proven protocols for its conversion into key pharmaceutical intermediates. The rationale behind experimental choices, troubleshooting insights, and the direct lineage from this building block to market-approved drugs will be elucidated for researchers, medicinal chemists, and drug development professionals.
Physicochemical Properties & Strategic Reactivity
This compound is a di-halogenated benzoic acid ester. Its structure is not merely a random arrangement of functional groups; it is a carefully orchestrated scaffold designed for selective, high-yield chemical transformations.
Compound Data
| Property | Value | Source |
| IUPAC Name | ethyl 2-chloro-5-iodobenzoate | [5] |
| CAS Number | 289039-54-9 | [5][6][7] |
| Molecular Formula | C₉H₈ClIO₂ | [5][6] |
| Molecular Weight | 310.51 g/mol | [5] |
| Appearance | Off-white to yellow solid | - |
The Logic of Reactivity
The synthetic utility of this building block stems from the differential reactivity of its key features:
-
The Iodine Atom: The carbon-iodine bond is the most labile and reactive site for two critical classes of reactions:
-
Metal-Halogen Exchange: The C-I bond readily exchanges with organolithium or Grignard reagents to form a highly nucleophilic aryl-metal species. This is the primary route for creating the crucial C-C bond with the sugar moiety in many SGLT2 inhibitors.[8][9][10]
-
Palladium-Catalyzed Cross-Coupling: The iodo group is an excellent substrate for oxidative addition to a Pd(0) catalyst, enabling a wide range of Suzuki, Sonogashira, and other cross-coupling reactions.[11][12][13]
-
-
The Chlorine Atom: The carbon-chlorine bond is significantly stronger and less reactive than the C-I bond under the conditions used for metal-halogen exchange and most cross-couplings. This chemical orthogonality is critical, as the chlorine atom is often retained in the final drug structure (e.g., Dapagliflozin, Empagliflozin) and is essential for its biological activity.[14][15]
-
The Ethyl Ester: This group serves as a protecting group for the carboxylic acid, rendering the molecule more soluble in organic solvents and preventing unwanted side reactions of the acidic proton. It can be easily hydrolyzed to the parent carboxylic acid when needed for subsequent reactions like Friedel-Crafts acylation.[16]
Safety and Handling
As with any halogenated aromatic compound, proper safety precautions are mandatory.
-
Hazards: this compound may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[5] The parent acid, 2-chloro-5-iodobenzoic acid, is also classified as a skin and eye irritant and may cause respiratory irritation.[17]
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18][19]
Core Synthetic Pathways to Hypoglycemic Agents
The primary application of this compound is the construction of the C-aryl glucoside core common to most "gliflozin" drugs. The general strategy involves coupling the aromatic ring of this building block to the anomeric carbon of a protected glucose derivative.
Caption: General synthetic workflow from the building block to a final SGLT2 inhibitor.
Key Experimental Protocols
The following protocols are foundational for transforming this compound and its derivatives into advanced pharmaceutical intermediates.
Protocol 1: Hydrolysis to 2-Chloro-5-iodobenzoic Acid
This initial step is often required to unmask the carboxylic acid for subsequent reactions like Friedel-Crafts acylation.
-
Rationale: Basic hydrolysis using sodium hydroxide is a robust and scalable method for saponifying the ethyl ester. The resulting carboxylate salt is protonated in an acidic workup to yield the free acid.[16]
-
Materials:
-
This compound (1.0 equiv)
-
Sodium hydroxide (2.0-3.0 equiv)
-
Ethanol or Methanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux (approx. 75-80 °C) and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.[16]
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl with vigorous stirring. A precipitate will form.
-
Stir the slurry for 30-60 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield 2-chloro-5-iodobenzoic acid.
-
Protocol 2: Friedel-Crafts Acylation for Benzophenone Intermediates
This protocol describes the synthesis of a key benzophenone intermediate, a direct precursor in the synthesis of Empagliflozin.[8][20]
-
Rationale: The carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride or oxalyl chloride. This acylating agent then reacts with an electron-rich aromatic ring (like fluorobenzene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the C-C bond of the ketone.
-
Materials:
-
2-Chloro-5-iodobenzoic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂) (1.2-1.5 equiv)
-
Fluorobenzene (used as reactant and solvent)
-
Aluminum chloride (AlCl₃) (1.1-1.3 equiv)
-
Dichloromethane (DCM) (optional solvent)
-
-
Procedure:
-
Acid Chloride Formation: In a dry, inert atmosphere flask, suspend 2-chloro-5-iodobenzoic acid in a minimal amount of DCM (or neat thionyl chloride). Add SOCl₂ dropwise at room temperature. Add a catalytic amount of DMF. Heat the mixture to a gentle reflux for 1-2 hours until gas evolution ceases and a clear solution is formed. Remove excess SOCl₂ and solvent under vacuum.
-
Acylation: In a separate dry, inert atmosphere flask, add fluorobenzene and cool to 0-5 °C in an ice bath. Carefully add AlCl₃ portion-wise, keeping the temperature below 10 °C.
-
Dissolve the crude acid chloride from step 1 in fluorobenzene and add it dropwise to the AlCl₃ slurry, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours or until completion is confirmed by LC-MS.
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Stir vigorously until all solids dissolve.
-
Separate the organic layer. Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.
-
The crude product can be purified by recrystallization (e.g., from isopropanol/water) to yield the (2-chloro-5-iodophenyl)(4-fluorophenyl)methanone intermediate.[20]
-
Caption: Reaction scheme for Friedel-Crafts acylation.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol demonstrates the versatility of the iodo-substituent for forming C-C bonds, which can be used to build diverse aglycone moieties.
-
Rationale: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling between an organohalide and an organoboron compound. The high reactivity of the C-I bond allows this reaction to proceed under relatively mild conditions with high functional group tolerance.[11][21][22]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 2 mol%)
-
Ligand (if using Pd₂(dba)₃, e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF, degassed)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst and ligand (if required).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Case Study: Synthesis of an Empagliflozin Intermediate
The synthesis of Empagliflozin provides a perfect illustration of the strategic use of a 2-chloro-5-iodobenzoyl moiety.
Caption: Key steps in a reported synthesis of Empagliflozin.[10][20]
-
Aryl Moiety Construction: The synthesis begins with 5-iodo-2-chlorobenzoic acid (derived from the ethyl ester). A Friedel-Crafts acylation with fluorobenzene yields a benzophenone intermediate.[8][20]
-
Ether Formation: The fluorine is displaced by (S)-3-hydroxytetrahydrofuran to install the characteristic ether side chain of Empagliflozin.[20]
-
Reduction: The central ketone is reduced to a methylene bridge using a silane reducing agent like 1,1,3,3-tetramethyldisiloxane (TMDS) to give the key diaryl iodide intermediate.[20]
-
C-Glycosylation: The crucial C-C bond is formed via an iodine/magnesium exchange on the diaryl iodide, followed by the addition of the resulting Grignard reagent to a protected gluconolactone.[9][10]
-
Final Steps: The resulting intermediate is treated with methanolic HCl and then subjected to a final reductive deprotection with triethylsilane (Et₃SiH) and a Lewis acid to furnish Empagliflozin.[9][10][20]
Mechanism of Action: From Chemical Structure to Clinical Benefit
The final products synthesized from this compound-derived scaffolds, such as Empagliflozin and Dapagliflozin, function by inhibiting the SGLT2 protein in the proximal convoluted tubules of the kidneys.[2][3][4]
-
Normal Function: SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[4]
-
Inhibition: By blocking SGLT2, these drugs prevent glucose reabsorption.[3][23] The excess glucose is then excreted in the urine (glucosuria).
-
Clinical Effects: This insulin-independent mechanism leads to a reduction in blood glucose levels, HbA1c, body weight, and blood pressure, providing significant cardiovascular and renal protective benefits beyond simple glycemic control.[1][2][3]
Caption: Simplified mechanism of SGLT2 inhibition in the kidney.
Conclusion
This compound is far more than a simple halogenated aromatic. It is a synthetically powerful and strategically designed building block that has been instrumental in the development of some of the most important hypoglycemic agents of the modern era. Its differential halide reactivity allows for precise, sequential chemical manipulations that are essential for constructing the complex C-aryl glucoside architecture of SGLT2 inhibitors. The protocols and strategies outlined in this guide demonstrate its versatility and underscore its continued importance in the field of medicinal chemistry and pharmaceutical manufacturing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. ETHYL 2-CHLORO-5-IODOBENZOATE | 289039-54-9 [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Sonogashira–Hagihara reactions of halogenated glycals [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. calibrechem.com [calibrechem.com]
- 15. US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents [patents.google.com]
- 16. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.com [fishersci.com]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 21. benchchem.com [benchchem.com]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 23. ahajournals.org [ahajournals.org]
Application Note & Protocol: Friedel-Crafts Acylation Utilizing a Highly Substituted Benzoyl Chloride Scaffold
Abstract
The Friedel-Crafts acylation is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the production of aromatic ketones that are pivotal intermediates in pharmaceuticals and material science.[1] This application note provides a comprehensive experimental protocol for the Friedel-Crafts acylation of an activated aromatic substrate, anisole, using 5-chloro-2-iodobenzoyl chloride. The precursor to this acylating agent, Ethyl 5-chloro-2-iodobenzoate, represents a class of highly substituted and electronically deactivated aromatic compounds whose unique substitution patterns are valuable in complex molecular architectures.[2][3] We will delve into the mechanistic considerations necessitated by the substrate's electronic properties, a detailed and field-tested laboratory protocol, safety procedures, and data interpretation.
Introduction: Navigating Challenges in Friedel-Crafts Chemistry
The Friedel-Crafts acylation is renowned for its reliability and predictable outcomes, largely due to the formation of a resonance-stabilized acylium ion intermediate that does not undergo rearrangement.[4][5][6] This stands in contrast to Friedel-Crafts alkylations, which are often complicated by carbocation rearrangements and polyalkylation.[7][8] The product of acylation, an aromatic ketone, is less reactive than the starting material because the acyl group deactivates the ring, effectively preventing further substitution.[4][9]
However, the reaction is not without its limitations. It typically fails with strongly deactivated aromatic rings, such as those bearing nitro or multiple halogen substituents.[7] The subject of this guide, this compound, is a heavily substituted arene. The chloro and ethyl ester groups are electron-withdrawing, significantly reducing the nucleophilicity of the aromatic ring. While this makes the molecule itself a poor substrate for further electrophilic substitution, it can be readily converted into a potent acylating agent.
This protocol will therefore focus on the more synthetically viable approach: the use of 5-chloro-2-iodobenzoyl chloride (derived from this compound) to acylate an electron-rich aromatic compound, anisole. This strategy leverages the unique halogenation pattern of the starting material to construct complex bi-aryl ketone frameworks, which are common motifs in pharmacologically active molecules.[10]
Mechanism and Strategic Considerations
The reaction proceeds through the formation of a highly electrophilic acylium ion.[1] A strong Lewis acid, typically aluminum chloride (AlCl₃), is required to facilitate this process.[11]
Mechanism Steps:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the 5-chloro-2-iodobenzoyl chloride. This complex is unstable and cleaves the C-Cl bond to generate a resonance-stabilized acylium ion and the AlCl₄⁻ counter-ion.[12][13]
-
Electrophilic Attack: The electron-rich π system of the anisole ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, temporarily breaking the aromaticity of the ring.
-
Re-aromatization: The AlCl₄⁻ ion acts as a base, abstracting a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, regenerates the AlCl₃ catalyst, and produces HCl as a byproduct.[14]
-
Product-Catalyst Complexation: The ketone product, being a moderate Lewis base, forms a stable complex with the AlCl₃.[4] This prevents the catalyst from turning over. Consequently, a stoichiometric amount (or a slight excess) of AlCl₃ is required to drive the reaction to completion.[4][9] This complex is hydrolyzed during the aqueous workup to release the final product.[15]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism of Friedel-Crafts acylation.
Experimental Protocol
This protocol assumes the starting material is 5-chloro-2-iodobenzoyl chloride . This can be synthesized from this compound via hydrolysis to the corresponding carboxylic acid (5-chloro-2-iodobenzoic acid), followed by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. | Notes |
| 5-chloro-2-iodobenzoyl chloride | 305.34 | 3.05 g | 10.0 | 1.0 | Corrosive and moisture-sensitive. |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.47 g | 11.0 | 1.1 | Highly reactive with water. Handle in a dry environment.[16][17] |
| Anisole | 108.14 | 1.08 g (1.09 mL) | 10.0 | 1.0 | Ensure it is anhydrous. |
| Dichloromethane (DCM), anhydrous | 84.93 | 50 mL | - | - | Reaction solvent. |
| Hydrochloric Acid (HCl), concentrated | 36.46 | 10 mL | - | - | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 2 x 25 mL | - | - | For washing/neutralization. |
| Brine (Saturated NaCl) | - | 25 mL | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~2 g | - | - | Drying agent. |
| Ice | - | ~50 g | - | - | For quenching the reaction. |
Equipment
-
100 mL three-neck round-bottom flask, oven-dried
-
Reflux condenser and addition funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) inlet and bubbler
-
Ice/water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Reaction Setup & Execution
-
Preparation: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Ensure all joints are properly greased and sealed. Establish an inert atmosphere by flushing the system with nitrogen or argon.[18]
-
Reagent Addition: To the reaction flask, add anhydrous aluminum chloride (1.47 g) followed by 20 mL of anhydrous dichloromethane (DCM). Begin stirring to form a suspension.
-
Cooling: Cool the stirred suspension to 0 °C using an ice/water bath.
-
Acyl Chloride Addition: Dissolve the 5-chloro-2-iodobenzoyl chloride (3.05 g) in 15 mL of anhydrous DCM and add this solution to the addition funnel. Add the solution dropwise to the cold AlCl₃ suspension over 15-20 minutes. A colored complex should form.[19]
-
Substrate Addition: After the acyl chloride addition is complete, add anisole (1.08 g) dissolved in 15 mL of anhydrous DCM to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, maintaining the internal temperature at 0-5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (anisole) is consumed.
Workup and Product Isolation
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 10 mL of concentrated HCl.[19] Caution: This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood. Stir the resulting mixture until the ice has melted and the colored complex has decomposed.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer with an additional 20 mL of DCM.[15][19]
-
Washing: Combine the organic layers and wash sequentially with:
-
25 mL of deionized water
-
2 x 25 mL of saturated sodium bicarbonate solution (to neutralize residual acid). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.
-
25 mL of brine (to remove bulk water).
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent by gravity filtration and remove the DCM solvent using a rotary evaporator to yield the crude product.[19]
Purification
-
Recrystallization/Chromatography: The crude product, (4-methoxyphenyl)(5-chloro-2-iodophenyl)methanone, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualization of Experimental Workflow
Caption: Experimental workflow for Friedel-Crafts acylation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.[20][21]
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a water-reactive, corrosive solid. It reacts violently with water and moisture to release heat and toxic HCl gas.[16][17] Handle it exclusively in a fume hood or glove box and avoid contact with skin.[16] In case of a spill, do NOT use water; smother with dry sand.[16]
-
Acyl Chlorides: 5-chloro-2-iodobenzoyl chloride is corrosive and a lachrymator. Handle only in a fume hood.
-
Solvents and Reagents: Dichloromethane is a suspected carcinogen. Concentrated HCl is highly corrosive. Handle all chemicals with appropriate care in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with water/ice is extremely exothermic. Add the reaction mixture slowly to the ice with vigorous stirring to control the release of heat and HCl gas.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. calibrechem.com [calibrechem.com]
- 11. Discuss the role of Lewis acid in halogenation and alkylation reaction of.. [askfilo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. mt.com [mt.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. nj.gov [nj.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. websites.umich.edu [websites.umich.edu]
- 20. southwest.tn.edu [southwest.tn.edu]
- 21. media.laballey.com [media.laballey.com]
Scalable synthesis of Empagliflozin intermediate from "Ethyl 5-chloro-2-iodobenzoate"
An Application Guide for the Scalable Synthesis of a Key Empagliflozin Intermediate from Ethyl 5-chloro-2-iodobenzoate
Abstract
This application note provides a comprehensive, scalable, and robust protocol for the synthesis of a key diarylmethane intermediate for the SGLT2 inhibitor, Empagliflozin. The synthesis commences with the readily available starting material, this compound. The described pathway emphasizes industrially viable and scalable transformations, including saponification, Friedel-Crafts acylation, and a mild silane-based reduction of the resultant diaryl ketone. Each section delves into the mechanistic rationale behind the chosen reactions, offering field-proven insights to guide researchers and process chemists in drug development. The protocols are designed to be self-validating, with clear benchmarks for yield and purity, supported by authoritative references from peer-reviewed literature and patents.
Introduction: The Significance of Empagliflozin and its Synthetic Strategy
Empagliflozin is a leading therapeutic agent for the management of type 2 diabetes, functioning as a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Its unique mechanism, which promotes the excretion of glucose via urination, has not only proven effective in glycemic control but has also demonstrated significant benefits in reducing the risk of cardiovascular events.[1]
The molecular architecture of Empagliflozin features a C-glycoside linked to a diarylmethane aglycone. The efficient and scalable synthesis of this aglycone is paramount for the cost-effective manufacturing of the final active pharmaceutical ingredient (API). A common and robust strategy for constructing the diarylmethane core involves the formation of a diaryl ketone via Friedel-Crafts acylation, followed by its reduction to the corresponding methylene bridge.[2][3]
This guide outlines a validated pathway starting from this compound, a strategic starting material where the iodo- and chloro-substituents provide handles for potential future diversification while defining the core structure of the target intermediate: 1-chloro-4-iodo-2-(4-ethoxybenzyl)benzene .
Overall Synthetic Workflow
The synthesis is designed as a three-stage linear sequence. This approach ensures high conversion at each step, simplifies purification, and enhances overall scalability and process control.
Diagram 1: High-Level Synthetic Workflow. This diagram illustrates the three main stages for converting the starting ester into the target diarylmethane intermediate.
Stage 1: Saponification of the Starting Ester
3.1 Expertise & Rationale The initial step involves the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylic acid. This transformation is critical as the free carboxylic acid is required for activation into an acyl chloride for the subsequent Friedel-Crafts acylation. A standard base-mediated hydrolysis using sodium hydroxide in a mixed aqueous/ethanolic solvent system is employed for its simplicity, high yield, and scalability. The use of ethanol as a co-solvent ensures the miscibility of the organic ester in the aqueous base.
3.2 Detailed Experimental Protocol: Synthesis of 5-chloro-2-iodobenzoic acid
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Reagent Addition: Add a 3:1 mixture of ethanol and water, followed by sodium hydroxide (2.5 eq) pellets.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly acidify the solution to pH ~2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the solid product under vacuum at 50-60 °C to a constant weight to yield 5-chloro-2-iodobenzoic acid.[4][5]
3.3 Data Presentation
| Parameter | Value |
| Scale | 100 g |
| Equivalents NaOH | 2.5 |
| Reaction Time | ~3 hours |
| Typical Yield | 95-99% |
| Purity (HPLC) | >99% |
Table 1: Typical parameters for the saponification reaction.
Stage 2: Friedel-Crafts Acylation for C-C Bond Formation
4.1 Expertise & Rationale This stage constitutes the key bond-forming event, constructing the diaryl core of the molecule. The process is a classic two-step, one-pot Friedel-Crafts acylation.[2][3]
-
Acid Activation: The carboxylic acid is first converted to the more reactive acyl chloride using oxalyl chloride or thionyl chloride. Oxalyl chloride is often preferred on a laboratory scale due to the formation of gaseous byproducts (CO, CO₂, HCl), which simplifies work-up.
-
Acylation: The acyl chloride is then reacted with phenetole (4-ethoxybenzene) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[6][7] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, dramatically increasing its electrophilicity and facilitating the electrophilic aromatic substitution onto the electron-rich phenetole ring. The reaction is directed para to the ethoxy group due to its strong activating and ortho-, para-directing nature.
References
- 1. CN107556302B - A kind of method for preparing empagliflozin - Google Patents [patents.google.com]
- 2. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empagliflozin synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]
- 6. CN111253346A - Synthetic method for preparing empagliflozin intermediate - Google Patents [patents.google.com]
- 7. WO2006120208A1 - Processes for preparing of glucopyranosyl-substituted benzyl-benzene derivatives and intermediates therein - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cross-Coupling Reactions of Ethyl 5-chloro-2-iodobenzoate
Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with Ethyl 5-chloro-2-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental success.
Introduction to Selectivity and Reactivity
This compound is a dihalogenated aromatic compound, offering the potential for selective, sequential functionalization. The key to successful coupling lies in exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > OTf > Cl.[1][2][3] This inherent difference allows for selective reaction at the more reactive C-I bond under carefully controlled conditions, leaving the C-Cl bond intact for subsequent transformations.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of this compound, presented in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low or No Yield
Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding, or the yield is very low. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: Ensure your palladium catalyst is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. Inefficient reduction can halt the catalytic cycle. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[4]
-
Reagent Quality: The purity of your boronic acid, base, and solvent is critical. Boronic acids can dehydrate to form unreactive boroxines. Ensure your solvent is anhydrous and your base is of high purity.
-
Base Selection: The base plays a crucial role in the transmetalation step. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often with a small amount of water as a co-solvent to aid solubility.[4] If your substrate is base-sensitive, a milder base like K₃PO₄ may be preferable, though it might require a more active ligand and higher temperatures.[5]
-
Ligand Choice: For electron-deficient aryl halides like this compound, an electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can enhance the rate of oxidative addition, which is often the rate-determining step.[6]
Q2: I am attempting a Sonogashira coupling, but I am only recovering my starting material. What should I check first?
A2: The Sonogashira coupling has its own set of critical parameters:
-
Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst, typically CuI. Ensure you are using a fresh, high-quality source of CuI, as it can degrade over time.
-
Amine Base: An amine base, such as triethylamine (NEt₃) or diisopropylamine (DIPA), is essential to deprotonate the terminal alkyne.[7] Ensure the amine is dry and used in sufficient excess.
-
Inert Atmosphere: Similar to other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).[8]
-
Temperature: While many Sonogashira couplings can proceed at room temperature, electron-deficient aryl iodides may require gentle heating to facilitate the reaction.[7]
Q3: My Buchwald-Hartwig amination is failing. What are the key considerations for this reaction?
A3: Buchwald-Hartwig aminations are sensitive to the choice of base, ligand, and solvent:
-
Base Strength and Solubility: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but its poor solubility can be a limiting factor.[9] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often in conjunction with a highly active ligand.[5][9]
-
Ligand Selection: The choice of ligand is critical for promoting the desired C-N bond formation and preventing side reactions. Bulky, electron-rich phosphine ligands are often necessary, especially for challenging substrates.[5]
-
Solvent Choice: Toluene and dioxane are common solvents for Buchwald-Hartwig aminations. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[9][10]
Issue 2: Poor Chemoselectivity (Reaction at both C-I and C-Cl)
Q4: I am observing a mixture of mono- and di-substituted products in my coupling reaction. How can I improve the selectivity for the mono-substituted product at the iodine position?
A4: Achieving high chemoselectivity is paramount when working with dihalogenated substrates. Here are strategies to favor mono-substitution at the C-I bond:
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity, as the oxidative addition to the C-Cl bond has a higher activation energy than to the C-I bond.
-
Reaction Time: Carefully monitor the reaction progress and stop it once the starting material is consumed to prevent the slower reaction at the C-Cl bond from occurring.
-
Ligand Choice: The ligand can influence selectivity. While highly active, bulky ligands are often used to couple unreactive aryl chlorides, a less reactive ligand system might provide better selectivity for the more reactive aryl iodide.
-
Equivalents of Coupling Partner: Using a stoichiometric amount (or a slight excess) of the coupling partner (e.g., 1.0-1.2 equivalents of boronic acid) will favor mono-substitution.
Issue 3: Side Reactions
Q5: I am observing significant amounts of a homocoupled product from my boronic acid in my Suzuki reaction. What causes this and how can I prevent it?
A5: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are the most effective ways to minimize this side reaction.
Q6: In my Sonogashira reaction, I see a byproduct that appears to be the result of alkyne homocoupling (Glaser coupling). How can I avoid this?
A6: Glaser coupling is a copper-mediated oxidative homocoupling of terminal alkynes. To suppress this side reaction:
-
Strictly Anaerobic Conditions: Oxygen is the primary culprit. Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under a positive pressure of an inert gas.
-
Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. These reactions often require a different ligand and base system.
Q7: I am observing hydrodehalogenation (replacement of the halogen with a hydrogen) of my starting material. What can be done to minimize this?
A7: Hydrodehalogenation is a common side reaction in many cross-coupling reactions.
-
Purity of Reagents: Ensure all reagents, especially the base and solvent, are free from impurities that could act as a hydride source.
-
Ligand Selection: In Buchwald-Hartwig aminations, bulky, electron-rich ligands can promote the desired C-N reductive elimination over β-hydride elimination, which can lead to hydrodehalogenation.[5]
Experimental Protocols
The following are general, non-optimized protocols that serve as a starting point for your experiments. Note: These protocols should be optimized for each specific substrate and coupling partner.
General Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (3:1:1 mixture), degassed
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[4]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[6]
-
Add the degassed solvent mixture via syringe.[4]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
General Protocol for Sonogashira Coupling
This protocol is for the copper-palladium co-catalyzed coupling at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
CuI (5 mol%)
-
Solvent/Base: Triethylamine (NEt₃), degassed
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.[11]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne.[11]
-
Stir the reaction at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry reaction vessel.
-
Add the this compound and a magnetic stir bar.
-
Seal the vessel, remove from the glovebox (if applicable), and add the degassed toluene and the amine via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction's progress.
-
After cooling, dilute with ethyl acetate and carefully quench with water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via column chromatography.
Data Summary and Visualization
Table 1: General Reaction Parameter Comparison
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ | XPhos, RuPhos, BrettPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NEt₃, DIPA | NaOtBu, LHMDS, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane/H₂O | NEt₃, THF, DMF | Toluene, Dioxane |
| Temp. | 80-110 °C | Room Temp to 60 °C | 90-110 °C |
Diagrams
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[12]
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr - 博客 | 文学城 [blog.wenxuecity.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Ethyl 5-chloro-2-iodobenzoate
Welcome to the technical support guide for Ethyl 5-chloro-2-iodobenzoate (CAS No. 289039-54-9). This document is designed for researchers, chemists, and drug development professionals who handle this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals, such as hypoglycemic agents, and advanced materials, achieving high purity is paramount for the success of subsequent reactions and the quality of the final product.[1][2][3]
This guide provides in-depth, field-proven insights into common purification challenges, presented in a practical question-and-answer format. We will explore the causality behind experimental choices to empower you with the knowledge to troubleshoot effectively.
Compound Profile
| Property | Value | Source |
| IUPAC Name | ethyl 2-chloro-5-iodobenzoate | [4] |
| CAS Number | 289039-54-9 | [5] |
| Molecular Formula | C₉H₈ClIO₂ | [4][6] |
| Molecular Weight | 310.51 g/mol | [4][7] |
| Appearance | Typically a solid at room temperature | Inferred from structure |
| Primary Use | Intermediate for pharmaceuticals and material science | [3] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of crude this compound.
Question 1: My crude product is a dark, oily residue. What are the likely impurities and where should I start?
Answer: A dark, oily appearance in the crude product typically points to the presence of residual starting materials, reaction by-products, and potentially some polymeric material. The synthesis of this compound often involves a Sandmeyer reaction on an aniline precursor, which can generate several impurities.[1]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as 2-chloro-5-aminobenzoic acid or 2-chloro-5-iodobenzoic acid.
-
Regioisomers: For instance, 2-chloro-3-iodobenzoic acid or its ethyl ester may form in small amounts.[8]
-
Phenolic By-products: Formed by the reaction of the intermediate diazonium salt with water.
-
Residual Solvents: Such as dichloromethane or toluene used during the synthesis and workup.[1][8]
Recommended First Step: Initial Purity Assessment Before attempting purification, it is crucial to assess the complexity of the mixture.
-
Dissolve a small sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Run a Thin Layer Chromatography (TLC) plate using a solvent system of intermediate polarity (e.g., 20% Ethyl Acetate in Hexane) to visualize the number of components. This will guide your choice of purification strategy.
Question 2: I'm trying to purify by recrystallization, but the compound "oils out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common problem, especially when the crude material has a high impurity level, which significantly depresses the melting point.
Causality:
-
High Impurity Load: Impurities can act as a solvent for your product, preventing crystallization.
-
Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your impure compound.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over the slower, more ordered process of crystal lattice formation.
Troubleshooting Protocol:
-
Re-heat the Mixture: Add a small amount of additional solvent until the oil redissolves completely.
-
Attempt to Seed: If you have a small crystal of pure material, add it to the solution as it cools. This provides a nucleation site for crystal growth.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a 4°C refrigerator. Avoid placing a hot flask directly into an ice bath.
-
Change Solvents: If the problem persists, the solvent is likely unsuitable. Use a lower-boiling point solvent or switch to a two-solvent (binary) system. A good binary system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.[9] For this molecule, a system like Ethyl Acetate/Hexane or Dichloromethane/Hexane is a logical choice.
Question 3: My recovery from recrystallization is very low. What steps can I take to improve the yield?
Answer: Low recovery is typically due to using an excessive amount of solvent or choosing a solvent in which the compound has high solubility even at low temperatures. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
Optimization Workflow:
-
Minimize Solvent Volume: When dissolving the crude product, add the hot solvent portion-wise until the solid just dissolves. Using a large excess will keep a significant amount of your product in solution even after cooling.
-
Perform a Solvent Screen: Test the solubility of your compound in a range of solvents at room temperature and at their boiling points to find the ideal one. A rule of thumb suggests that solvents with functional groups similar to the compound can be good solubilizers; therefore, esters like ethyl acetate are a good starting point.[9]
-
Cool Thoroughly: Ensure the crystallization mixture is cooled for a sufficient amount of time (e.g., several hours at 0-4°C) to maximize precipitation.
-
Concentrate the Mother Liquor: After filtering the crystals, you can often recover a second crop of crystals by carefully evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
Question 4: I am using column chromatography, but the separation is poor. How do I select the right solvent system?
Answer: Effective separation via column chromatography is entirely dependent on the choice of the mobile phase (eluent).[10] The goal is to find a solvent system where the different components of your mixture have different affinities for the stationary phase (silica gel), causing them to travel down the column at different rates.
Systematic Approach to Solvent Selection using TLC: Thin Layer Chromatography (TLC) is the standard method for determining the optimal solvent system for a column.[10]
-
Prepare TLC Plates: Spot your crude mixture on several TLC plates.
-
Test Different Solvent Systems: Develop each plate in a different solvent system. Good starting points for a molecule of intermediate polarity like this compound are mixtures of a non-polar solvent (like Hexane or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane).[11]
-
Analyze the Results:
-
Goal Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25 - 0.35 .
-
Separation: The Rf values of your product and the nearest impurity should be as different as possible. An ideal separation shows clear space between the spots.
-
-
Column Elution: Use the optimized solvent system from your TLC analysis as the eluent for your flash column.
Solvent Polarity Index (Common Systems from Less to More Polar):
-
100% Hexane
-
5% Ethyl Acetate / Hexane
-
10-20% Ethyl Acetate / Hexane
-
50% Ethyl Acetate / Hexane
-
100% Ethyl Acetate
-
5% Methanol / Dichloromethane
Frequently Asked Questions (FAQs)
Q1: What is the single best purification method for this compound? There is no single "best" method; the optimal choice depends on the nature and quantity of impurities.
-
For high purity crude (>90%): Recrystallization is often efficient, fast, and yields highly pure, crystalline material.
-
For complex mixtures or oily crude: Silica gel column chromatography is superior for separating multiple components with different polarities.
-
For ultimate purity: A sequential purification approach, such as column chromatography followed by a final recrystallization of the pooled fractions, is the gold standard. This leverages two different physical separation principles.
Q2: How should I store the purified compound? Aryl iodides can be sensitive to light and may slowly degrade over time. One supplier recommends storage at 4°C and protected from light.[12] For long-term storage, it is advisable to keep the compound in an amber vial or a container wrapped in aluminum foil, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated.
Q3: What analytical techniques should I use to confirm the purity of my final product? A combination of methods should be used to confirm both identity and purity:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their signals are detectable.
-
GC-MS or LC-MS: Excellent for identifying and quantifying volatile or soluble impurities, respectively.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, often providing a purity value as a percentage (e.g., >99.5%).
Q4: Are there any specific safety precautions for this compound? Yes. According to its GHS classification, this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin, eye, and respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines the purification of ~1 gram of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (for flash chromatography, 230-400 mesh)
-
Optimized Eluent (e.g., 15% Ethyl Acetate in Hexane, as determined by TLC)
-
Glass column, sand, cotton wool, collection tubes
-
TLC plates, developing chamber, UV lamp
Procedure:
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton wool at the bottom and add a thin layer of sand.
-
Prepare a silica gel slurry by mixing silica gel with the eluent in a beaker.
-
Carefully pour the slurry into the column. Tap the column gently to pack the silica bed evenly and remove air bubbles. Add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column by passing 2-3 column volumes of eluent through it.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (using a pump or bulb) to achieve a steady flow rate (approx. 2 inches/minute).
-
Begin collecting fractions in test tubes. The number of fractions and volume will depend on the column size.
-
-
Monitoring the Separation:
-
Periodically, spot fractions onto a TLC plate to monitor the elution of compounds.
-
Visualize the TLC plate under a UV lamp.
-
Identify the fractions containing your pure product (those showing a single spot at the correct Rf).
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Weigh the final product and determine the yield. Confirm purity using the analytical methods described in the FAQ.
-
References
- 1. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 2. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Ethyl 2-chloro-5-iodobenzoate | C9H8ClIO2 | CID 40424364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 2-chloro-5-iodobenzoate | Call Wychem 01440 820338 [wychem.com]
- 6. Page loading... [guidechem.com]
- 7. Chloro 2-ethyl-5-iodobenzoate | C9H8ClIO2 | CID 174712279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-5-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. magritek.com [magritek.com]
- 11. Chromatography [chem.rochester.edu]
- 12. chemscene.com [chemscene.com]
Common side reactions in Suzuki coupling with "Ethyl 5-chloro-2-iodobenzoate"
Welcome to the technical support center for Suzuki coupling reactions involving Ethyl 5-chloro-2-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this specific substrate in their synthetic workflows. As a sterically hindered and electronically modified aryl halide, this compound presents unique challenges. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and optimize your Suzuki coupling reactions.
Troubleshooting Guide: Addressing Common Side Reactions
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: I'm observing a significant amount of a biaryl byproduct derived from my boronic acid. What is causing this, and how can I prevent it?
Answer:
This byproduct is the result of a common side reaction known as homocoupling , where two molecules of the boronic acid (or its ester derivative) react with each other.[1] This process is often promoted by the presence of oxygen in the reaction mixture.[1] The mechanism can involve palladium(II) species that, in the absence of the aryl halide, can catalyze the coupling of two boronic acid molecules.[2]
Key Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway. | Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[3] |
| Use of Pd(II) Precatalysts | Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. Inefficient reduction can leave residual Pd(II), which can lead to homocoupling. | Use a Pd(0) Source: Employ a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) at the start of the reaction.[1] |
| Slow Oxidative Addition | The steric hindrance from the ortho-ester group and the electronic properties of this compound can slow down the oxidative addition step. This can increase the lifetime of the boronic acid in the presence of the catalyst, providing more opportunity for homocoupling. | Ligand Optimization: Switch to bulkier, more electron-rich phosphine ligands like SPhos or XPhos.[4][5] These ligands can accelerate the oxidative addition of the aryl halide to the palladium center.[6] |
| High Boronic Acid Concentration | A high concentration of the boronic acid can favor the homocoupling side reaction. | Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor homocoupling.[3] |
Question 2: My main byproduct is ethyl 5-chlorobenzoate. What is this side reaction, and how can I minimize it?
Answer:
The formation of ethyl 5-chlorobenzoate indicates that a dehalogenation (specifically, de-iodination) reaction is occurring. In this process, the iodine atom is replaced by a hydrogen atom.[7] This side reaction is particularly common with aryl iodides, which are more prone to dehalogenation than the corresponding bromides or chlorides.[8][9]
The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen when the palladium complex reacts with components in the reaction mixture such as the base, solvent (especially alcohols), or even trace amounts of water.[7] This Pd-H species can then undergo reductive elimination with the aryl group to produce the dehalogenated product.
Key Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Hydride Source in the Reaction | Solvents like alcohols or certain bases can act as hydride donors, leading to the formation of Pd-H species. | Solvent & Base Selection: Avoid alcohol-based solvents if dehalogenation is significant. Consider using a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxide bases.[7] |
| Presence of Water | While often necessary for the Suzuki coupling, excessive water can be a proton source that contributes to dehalogenation pathways.[7] | Control Water Content: Use a carefully controlled amount of water. If the reaction can proceed under anhydrous conditions with a suitable base (e.g., KF), this may be a viable option to explore. |
| Ligand Choice | The electronic and steric properties of the ligand can influence the relative rates of the desired cross-coupling versus dehalogenation. | Ligand Screening: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over the dehalogenation pathway.[7] |
Question 3: I'm losing my boronic acid starting material, and I'm seeing the corresponding arene byproduct. What's happening?
Answer:
This is a classic case of protodeboronation , a reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[10] This is a frequent and often problematic side reaction in Suzuki couplings.[10] The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid itself.[10]
Key Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Base-Catalyzed Decomposition | The base, which is essential for the Suzuki reaction, can also catalyze the protodeboronation of the boronic acid.[11][12] | Optimize Base Choice: Strong bases can accelerate protodeboronation. Consider using weaker bases like K₃PO₄ or K₂CO₃.[13] |
| High Temperature | Elevated temperatures can increase the rate of both the desired coupling and the undesired protodeboronation.[13] | Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress to avoid unnecessarily long reaction times at high temperatures. |
| Unstable Boronic Acid | Some boronic acids are inherently less stable, especially those with certain heteroatoms or functional groups.[10] | Use Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate ester.[10][14] These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[10] |
| Catalyst-Promoted Decomposition | Recent studies have shown that palladium complexes with bulky phosphine ligands can also accelerate protodeboronation.[11] | Judicious Ligand Selection: While bulky ligands are often beneficial, be aware of their potential to also promote protodeboronation. A careful balance must be struck, and ligand screening may be necessary.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
The challenges with this substrate arise from a combination of steric and electronic factors:
-
Steric Hindrance: The ethyl ester group at the ortho position to the iodine creates significant steric bulk. This can hinder the oxidative addition step, which is the initial insertion of the palladium catalyst into the carbon-iodine bond.[6]
-
Electronic Effects: The presence of two electron-withdrawing groups (the chloro and ethyl ester groups) makes the aryl iodide electron-deficient. While this can sometimes facilitate oxidative addition, the overall electronic nature of the molecule can influence the entire catalytic cycle.[1]
Q2: How does the choice of base impact the reaction and potential side reactions?
The base plays a crucial role in the Suzuki coupling, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which then participates in the transmetalation step.[15][16] However, the choice and strength of the base can also influence side reactions:
-
Strong Bases (e.g., NaOH, KOH): Can lead to hydrolysis of the ethyl ester group on your substrate or product.[16] They can also accelerate protodeboronation.[13]
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): Are often a good starting point as they are less likely to cause ester hydrolysis and can offer a better balance between promoting the desired reaction and minimizing side reactions like protodeboronation.[7][13]
-
Fluoride Bases (e.g., KF, CsF): Can be effective, as the fluoride ion is thought to play a unique role in activating the boronic acid.[16]
Q3: What is the general reactivity order of aryl halides in Suzuki coupling, and where does my substrate fit in?
The general order of reactivity for aryl halides in the oxidative addition step is: R-I > R-OTf > R-Br >> R-Cl [15]
Your substrate, this compound, contains both an iodide and a chloride. The Suzuki coupling will selectively occur at the more reactive carbon-iodine bond.[17][18] The carbon-chlorine bond is significantly less reactive and will typically not participate in the coupling under standard conditions.[19]
Visualizing the Suzuki Cycle and Side Reactions
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired catalytic cycle and the pathways of the major side reactions.
The Suzuki-Miyaura Catalytic Cycle
Caption: The main catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Common Side Reaction Pathways
Caption: Pathways for the three most common side reactions in Suzuki coupling.
Recommended Starting Protocol
For researchers beginning their work with this compound, the following protocol provides a robust starting point. Optimization may be required based on the specific boronic acid used.
General Procedure
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[3]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.[3]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
Preventing dehalogenation of "Ethyl 5-chloro-2-iodobenzoate" in cross-coupling
Topic: Preventing Dehalogenation of "Ethyl 5-chloro-2-iodobenzoate" in Cross-Coupling Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the cross-coupling of "this compound". Specifically, we will address the common and often frustrating side reaction of dehalogenation and provide troubleshooting strategies and frequently asked questions to help you achieve your desired product with high yield and purity.
Troubleshooting Guide: Minimizing Dehalogenation of this compound
This compound is a valuable building block, but its electronic properties make it particularly susceptible to dehalogenation during palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the ester and chloro substituents activates the carbon-iodine bond, not only for the desired oxidative addition but also for undesired side reactions. This guide will walk you through the common causes of dehalogenation and provide actionable solutions.
Understanding the Competing Pathways
The primary challenge in the cross-coupling of this compound is the competition between the desired catalytic cycle and an off-cycle pathway that leads to the dehalogenated byproduct, ethyl 5-chlorobenzoate. The formation of a palladium-hydride (Pd-H) species is the key culprit in this undesired transformation.[1][2]
Issue 1: Inappropriate Ligand Selection
Cause: The choice of ligand is paramount in modulating the reactivity of the palladium catalyst. Small, less electron-donating ligands may not sufficiently stabilize the palladium intermediate, allowing for the formation and persistence of the deleterious Pd-H species.
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the desired reductive elimination step to form the C-C bond and can sterically hinder the approach of hydride sources to the palladium center.[3][4]
Troubleshooting Protocol:
-
Ligand Screening: If you are observing significant dehalogenation, perform a screen of ligands.
-
Recommended Ligands:
-
Experimental Setup:
-
To a dried Schlenk flask, add this compound (1 equiv.), your boronic acid or ester (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (2-4 mol% for monodentate ligands).
-
Add the degassed solvent.
-
Heat the reaction and monitor by TLC or LC-MS.
-
| Ligand Type | Example | Key Feature |
| Biaryl Phosphine | SPhos, XPhos | Bulky and electron-rich, promotes reductive elimination.[1][3] |
| NHC | IPr, IMes | Strong σ-donors, form stable catalysts.[4] |
Issue 2: Base-Induced Dehalogenation
Cause: The base is necessary to activate the boronic acid for transmetalation, but it can also be a source of hydrides, leading to dehalogenation.[6] Strong bases, particularly alkoxides, can generate Pd-H species.
Solution: Switch to a milder inorganic base. The choice of base can have a dramatic impact on the outcome of the reaction.
Troubleshooting Protocol:
-
Base Screening: If dehalogenation is a major issue, screen a variety of bases.
-
Recommended Bases:
-
Avoid: Strong alkoxide bases such as sodium tert-butoxide (NaOtBu) if dehalogenation is observed.[5]
| Base | Strength | Comments |
| K₃PO₄ | Moderate | Often a good first choice, balances reactivity and minimizes side reactions.[1] |
| K₂CO₃ / Cs₂CO₃ | Mild | Good for sensitive substrates, may require higher temperatures.[1] |
| NaOtBu | Strong | Can be a source of hydrides, increasing risk of dehalogenation.[5] |
Issue 3: Inappropriate Solvent Choice
Cause: Protic solvents, such as alcohols, can act as hydride donors, especially in the presence of a base, leading to the formation of Pd-H species.
Solution: Use aprotic solvents.
Troubleshooting Protocol:
-
Solvent Selection: Ensure you are using a dry, aprotic solvent.
-
Recommended Solvents:
-
Solvent Purity: Always use high-purity, dry solvents to minimize the presence of water, which can also contribute to dehalogenation.
Troubleshooting Flowchart
Frequently Asked Questions (FAQs)
Q1: Why is my this compound more prone to dehalogenation than other aryl halides?
A1: The reactivity of aryl halides in both the desired cross-coupling and the undesired dehalogenation generally follows the order: I > Br > Cl.[1] Your substrate contains an iodide, which is the most reactive and therefore most susceptible to dehalogenation. Additionally, the presence of electron-withdrawing groups (the ester and the chloro substituent) further activates the C-I bond, making it more prone to side reactions.
Q2: I'm still seeing dehalogenation even after changing the ligand and base. What else can I try?
A2: If you have optimized the ligand and base, consider the following:
-
Temperature: Excessive heat can promote side reactions. Try running the reaction at a lower temperature for a longer period.
-
Reagent Purity: Ensure your boronic acid or ester is of high purity. Impurities can sometimes interfere with the catalytic cycle. Protodeboronation, the cleavage of the C-B bond by a proton source, can also be a competing side reaction.[8]
-
Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to catalyst decomposition and the formation of inactive palladium species.[1]
Q3: Can I use a pre-catalyst for this reaction?
A3: Yes, using a well-defined palladium pre-catalyst can be highly beneficial. Pre-catalysts are designed to readily generate the active Pd(0) species in situ, which can lead to more reproducible results and potentially lower catalyst loadings.[9] Consider using commercially available pre-catalysts that incorporate the bulky, electron-rich ligands mentioned earlier (e.g., SPhos-Pd-G3).
Q4: Is it possible to perform the reaction at room temperature to minimize side reactions?
A4: While many Suzuki-Miyaura reactions require elevated temperatures, some highly active catalyst systems can facilitate the reaction at or near room temperature, especially with reactive substrates like aryl iodides.[4] The use of highly active ligands like P(t-Bu)₃ in conjunction with a suitable palladium source has been shown to be effective for room-temperature couplings.[6]
Q5: My reaction is sluggish and I'm still getting dehalogenation. What could be the issue?
A5: A sluggish reaction can sometimes lead to an increase in side products because the catalyst has more time to engage in off-cycle pathways. If your reaction is slow, consider the following:
-
Catalyst Activity: Ensure your palladium source is active. Some palladium sources can degrade over time.[9]
-
Transmetalation Rate: The transmetalation step can sometimes be rate-limiting. Ensure you are using an appropriate base and that your boronic acid or ester is sufficiently reactive.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Improving the Regioselectivity of Reactions Involving Ethyl 5-chloro-2-iodobenzoate
Welcome to the technical support center for Ethyl 5-chloro-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the regioselective functionalization of this versatile building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of working with this di-halogenated aromatic compound.
Understanding the Reactivity of this compound
This compound presents a unique challenge and opportunity in organic synthesis due to the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making the iodine atom the more reactive site in many transformations, particularly in palladium-catalyzed cross-coupling reactions.[1] However, achieving high regioselectivity requires careful consideration of reaction conditions, catalysts, and the nature of the coupling partners. The electronic effects of the ester and chloro substituents also play a crucial role in modulating the reactivity of the aromatic ring.[2][3]
This guide will address common issues encountered during the synthetic manipulation of this compound and provide systematic approaches to troubleshooting and optimizing your reactions for the desired regiochemical outcome.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. With this compound, the primary goal is typically to selectively functionalize the C-I bond.
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of mono- and di-substituted products in my Suzuki-Miyaura coupling reaction. How can I improve selectivity for the mono-iodide substitution?
A1: This is a common issue arising from the high reactivity of the palladium catalyst, which can lead to subsequent coupling at the less reactive C-Cl bond, especially at elevated temperatures or with prolonged reaction times.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start by decreasing the reaction temperature. The oxidative addition to the C-Cl bond has a higher activation energy than to the C-I bond. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly favor the kinetics of the C-I bond activation.
-
Reduce the Amount of Boronic Acid: Using a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of the boronic acid can limit the extent of the second coupling reaction.
-
Choose a Less Reactive Catalyst: While highly active catalysts are often desirable, a less reactive palladium source or ligand system might exhibit greater selectivity. For instance, using a catalyst system known for its lower reactivity towards aryl chlorides could be beneficial.
-
Monitor the Reaction Closely: Use techniques like TLC, GC-MS, or LC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.
Q2: In my Sonogashira coupling, I am getting low yields of the desired 2-alkynyl product. What are the likely causes and solutions?
A2: Low yields in Sonogashira couplings with this substrate can stem from several factors, including catalyst deactivation, homo-coupling of the alkyne (Glaser coupling), or incomplete reaction.[4][5]
Troubleshooting Steps:
-
Ensure Anhydrous and Anaerobic Conditions: Sonogashira reactions are often sensitive to oxygen, which can lead to oxidative homo-coupling of the alkyne.[5] Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
-
Copper(I) Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is crucial for the traditional Sonogashira mechanism.[4] Ensure you are using a fresh, high-quality source of CuI.
-
Choice of Base: An appropriate amine base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HX generated during the reaction. The base should be in sufficient excess.
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can significantly impact the reaction outcome. For electron-poor aryl halides, electron-rich and bulky phosphine ligands can be beneficial.
Q3: I am attempting a Buchwald-Hartwig amination and observing competitive reaction at the chloro position. How can I direct the amination to the iodo position exclusively?
A3: Similar to other cross-coupling reactions, the higher reactivity of the C-I bond should favor amination at the 2-position.[6][7] However, highly active catalyst systems developed for aryl chlorides might blur this selectivity.
Troubleshooting Steps:
-
Ligand Selection: The choice of ligand is critical in Buchwald-Hartwig amination.[6][8][9] Using ligands that are known to be effective for aryl iodides but less so for aryl chlorides at lower temperatures can enhance regioselectivity. Consider using first or second-generation biaryl phosphine ligands before resorting to the highly active ligands designed for C-Cl activation.
-
Base Selection: The choice of base can influence the reactivity. While strong bases like sodium or lithium tert-butoxide are common, a weaker base like K₃PO₄ or Cs₂CO₃ might offer better selectivity in some cases.
-
Reaction Time and Temperature: Carefully control the reaction time and temperature. As with other cross-couplings, prolonged reaction times and higher temperatures can promote the slower reaction at the C-Cl bond.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol is designed to favor the selective coupling at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/H₂O (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed toluene/H₂O solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C and monitor its progress by TLC or GC-MS.
-
Upon consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 80 °C | 110 °C | 80 °C |
| Boronic Acid (equiv) | 1.1 | 1.5 | 1.1 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd(PPh₃)₄ |
| Reaction Time | 4 h | 12 h | 12 h |
| Ratio of Mono- to Di-substituted Product | >95:5 | 70:30 | 90:10 |
This table illustrates how harsher conditions (higher temperature, excess boronic acid, longer reaction time) can lead to a decrease in regioselectivity.
Visualization: Troubleshooting Workflow for Poor Regioselectivity in Cross-Coupling
Caption: A decision-making workflow for troubleshooting poor regioselectivity in cross-coupling reactions.
Section 2: Nucleophilic Aromatic Substitution (SNA r)
While less common for this substrate compared to cross-coupling, under certain conditions, nucleophilic aromatic substitution can occur. The regioselectivity will be governed by the electronic properties of the substituents.
Frequently Asked Questions (FAQs)
Q1: At which position is nucleophilic aromatic substitution more likely to occur on this compound?
A1: Nucleophilic aromatic substitution (SNA r) is favored by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[10][11][12][13] In this compound, the ethyl ester group is electron-withdrawing.
-
Position 2 (Iodo): The ester group is meta to the iodide, providing minimal activation.
-
Position 5 (Chloro): The ester group is para to the chloride, which strongly activates this position for nucleophilic attack by stabilizing the Meisenheimer intermediate.[11][12]
Therefore, SNA r is more likely to occur at the C-Cl bond rather than the C-I bond. This is in direct contrast to the reactivity observed in palladium-catalyzed cross-coupling reactions.
Visualization: Electronic Effects in SNA r
Caption: Comparison of intermediates in nucleophilic aromatic substitution.
Section 3: Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful method for generating organometallic reagents. The rate of exchange is highly dependent on the halogen.[14][15]
Frequently Asked Questions (FAQs)
Q1: I want to perform a metal-halogen exchange to generate an organolithium or Grignard reagent. Which halogen will react?
A1: The rate of metal-halogen exchange generally follows the trend I > Br > Cl.[14][15] Therefore, with reagents like n-butyllithium, tert-butyllithium, or isopropylmagnesium chloride, the exchange will occur selectively at the C-I bond.[14][15][16][17][18][19][20][21]
Troubleshooting and Key Considerations:
-
Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as attack on the ester group.
-
Reagent Choice: While n-BuLi is common, bulkier reagents like t-BuLi can sometimes offer improved selectivity. Grignard reagents are generally less reactive than organolithiums.[19][22]
-
Quenching: The resulting organometallic species is a potent nucleophile and can be trapped with various electrophiles. It is important to add the electrophile at low temperature.
-
Ester Compatibility: Both organolithium and Grignard reagents can react with the ethyl ester.[17][22] If the desired transformation involves trapping the organometallic with an external electrophile, the reaction must be conducted at a temperature low enough to favor halogen exchange over ester addition. Alternatively, the ester can be protected or a different synthetic route should be considered if this becomes a persistent issue.
Experimental Protocol: Selective Lithium-Iodine Exchange
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Inert atmosphere (Argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a thermometer, add this compound and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the electrophile (e.g., benzaldehyde) dropwise.
-
Continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rational and predictable chemoselective synthesis of oligoamines via Buchwald-Hartwig amination of (hetero)aryl chlorides employing Mor-DalPhos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
- 11. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. docsity.com [docsity.com]
- 16. leah4sci.com [leah4sci.com]
- 17. byjus.com [byjus.com]
- 18. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. scribd.com [scribd.com]
- 22. web.mnstate.edu [web.mnstate.edu]
Recrystallization techniques for purifying "Ethyl 5-chloro-2-iodobenzoate"
Welcome to the technical support guide for the purification of Ethyl 5-chloro-2-iodobenzoate. As a key intermediate in the synthesis of pharmaceuticals and other advanced materials, achieving high purity of this compound is critical for the success of downstream applications.[1][2] This guide, designed for researchers and drug development professionals, provides in-depth, field-proven insights into recrystallization techniques, troubleshooting common issues, and answering frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is recrystallization and why is it the preferred method for purifying this compound?
Recrystallization is a purification technique for solid organic compounds.[3][4] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] For a compound like this compound, which is a solid at room temperature, recrystallization is ideal because it can effectively remove residual starting materials, by-products, and colored impurities that may be present after synthesis, often yielding a product of >99% purity.[5] Unlike column chromatography, it is often more scalable, cost-effective, and can sometimes achieve a higher degree of purity for crystalline solids.[4]
Q2: How do I select the best solvent for the recrystallization of this compound?
The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][6] A general rule of thumb is that "like dissolves like," suggesting that solvents with similar functional groups or polarity to the target molecule may be good candidates.[7][8] For an aromatic ester like this, common choices include alcohols (like ethanol or isopropanol), hydrocarbons (like heptane or toluene), or mixtures thereof.[9]
Key Solvent Characteristics:
-
The solvent should not react with this compound.
-
Impurities should either be completely soluble or completely insoluble in the solvent at all temperatures.
-
The solvent's boiling point should be lower than the melting point of the compound to prevent it from melting in the hot solvent ("oiling out").
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Q3: Is a mixed-solvent system a viable option?
Yes, a mixed-solvent system is an excellent strategy when no single solvent meets all the ideal criteria. This typically involves a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[10] For this compound, a common and effective pair would be Ethanol (good solvent) and Water (poor solvent), or Ethyl Acetate and Hexane. The process involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until turbidity (cloudiness) appears, which is then cleared by adding a small amount of the hot "good" solvent before cooling.[10]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a standard procedure using an ethanol/water mixed-solvent system, a common choice for aromatic esters.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Add 'Good' Solvent: On a stirring hotplate in a fume hood, add the minimum volume of hot ethanol required to just dissolve the solid at a near-boiling temperature. Start with approximately 15-20 mL and add more in small portions if needed.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.[10]
-
Add 'Poor' Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Re-clarify: Add a few drops of hot ethanol to the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize product loss to the mother liquor.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering soluble impurities.
-
Drying: Allow the crystals to dry under vacuum on the filter for 15-20 minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
Quantitative Data Summary
| Parameter | Value/Range | Rationale |
| Starting Material | ~5.0 g | Example scale |
| "Good" Solvent (Ethanol) | ~15-25 mL | Minimum amount to dissolve when hot |
| "Poor" Solvent (Water) | ~5-15 mL | Added until persistent turbidity |
| Cooling Time (RT) | 1-2 hours | Promotes large, pure crystal growth |
| Ice Bath Time | >30 minutes | Maximizes yield by decreasing solubility |
| Drying Temperature | 40-50 °C | Sufficient to remove solvent without melting product |
Recrystallization Workflow Diagram
Caption: Workflow for mixed-solvent recrystallization.
Troubleshooting Guide
Q: My compound has "oiled out" into a liquid layer instead of forming crystals. What should I do?
A: Oiling out occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is problematic as oils tend to trap impurities.
-
Probable Cause 1: Cooling too quickly. Rapid cooling doesn't give the molecules enough time to orient into a crystal lattice.
-
Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount (1-2 mL) of the "good" solvent (ethanol in this case) to decrease the saturation point.[12] Allow the solution to cool much more slowly. Insulating the flask by placing it inside a beaker can help.[10]
-
Probable Cause 2: Solvent boiling point is too high. If the solvent's boiling point is above the compound's melting point, it will melt before dissolving.
-
Solution 2: Choose a solvent or solvent mixture with a lower boiling point.
-
Probable Cause 3: High concentration of impurities. Impurities can depress the melting point of the compound.
-
Solution 3: If the oil solidifies upon cooling, you can attempt to recrystallize the solidified oil from a different solvent system.[10] An initial purification by another method, like passing a concentrated solution through a small plug of silica, might be necessary.
Q: I've cooled the solution, even in an ice bath, but no crystals have formed. What's wrong?
A: This is a common issue, typically caused by either using too much solvent or the solution being supersaturated.[13]
-
Probable Cause 1: Excessive solvent. The most frequent reason for crystallization failure is using too much solvent, meaning the solution is not saturated enough even when cold.[13]
-
Solution 1: Gently boil off a portion of the solvent in the fume hood to increase the concentration.[12] Then, attempt to cool the solution again.
-
Probable Cause 2: Supersaturation. The solution may need a nucleation site to initiate crystal growth.
-
Solution 2: Try "scratching" the inside of the flask just below the solvent line with a glass rod.[13] The microscopic scratches on the glass can provide a surface for nucleation.
-
Solution 3: Add a "seed crystal" – a tiny crystal of pure this compound from a previous batch. This provides a perfect template for further crystal growth.[13]
Q: My final yield is very low. Where did my product go?
A: A low yield can result from several factors during the procedure.
-
Probable Cause 1: Using too much solvent. As mentioned above, this keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[12]
-
Solution 1: If you still have the filtrate, you can try to recover more product by evaporating some solvent and re-cooling.
-
Probable Cause 2: Premature crystallization. The product may have crystallized in the funnel during hot filtration.
-
Solution 2: Ensure the funnel and receiving flask are pre-warmed. Use a slight excess of hot solvent to prevent the solution from becoming saturated during the transfer, and then boil off the excess before cooling.[10]
-
Probable Cause 3: Excessive washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
-
Solution 3: Always use a minimal amount of ice-cold solvent for washing.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. WO2022074631A1 - A process for preparing sglt2 inhibitor intermediate 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Analysis of Ethyl 5-chloro-2-iodobenzoate Reactions
Welcome to the technical support center for the chromatographic analysis of reaction mixtures involving Ethyl 5-chloro-2-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals who rely on High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor reaction progress, assess purity, and identify impurities. This compound is a critical intermediate in the synthesis of various pharmaceuticals and advanced materials, making its accurate analysis paramount.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your analysis.
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography is the cornerstone of quantitative analysis for reaction monitoring. However, the unique chemical properties of halogenated benzoic acid derivatives can present specific challenges. This section addresses common problems in a question-and-answer format.
Q1: Why are the peaks for my analyte and related species showing significant tailing?
Answer: Peak tailing, an asymmetry where the latter half of the peak is drawn out, is a frequent issue when analyzing acidic compounds like benzoic acid derivatives on standard silica-based reversed-phase columns.[3]
-
Causality (The "Why"): The primary cause is strong, undesirable interactions between the acidic carboxyl group of any hydrolyzed starting material or acidic impurities and residual, un-capped silanol groups (Si-OH) on the surface of the C18 stationary phase. These silanols are acidic and can interact with analyte molecules through hydrogen bonding, causing some molecules to be retained longer than others and resulting in a tailed peak.[4]
-
Solutions:
-
Mobile Phase pH Adjustment: The most effective solution is to suppress the ionization of the silanol groups and the acidic analyte. By lowering the pH of the aqueous portion of your mobile phase to at least 1.5-2 units below the pKa of the analyte, you ensure it is in its neutral, protonated form, which minimizes interaction with the stationary phase. Adding 0.1% formic acid or phosphoric acid to the mobile phase is a common and effective strategy.[3][5]
-
Use of a "Low Silanol Activity" Column: Modern HPLC columns are available with advanced end-capping or are based on hybrid particles that have very low residual silanol activity. Using a column specifically designed for the analysis of acidic or basic compounds can significantly improve peak shape without aggressive mobile phase modification.[5]
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing. Try diluting your sample and re-injecting.
-
Q2: My retention times are drifting and inconsistent between runs. What's causing this?
Answer: Retention time stability is critical for reliable identification and quantification. Drifting retention times can point to several issues within the HPLC system or method.
-
Causality & Solutions:
-
Insufficient Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. If you are running a gradient, the column needs sufficient time to return to the initial conditions between injections. A common rule is to flush the column with at least 10-15 column volumes of the starting mobile phase.[6]
-
Mobile Phase Composition Changes: The mobile phase can change over time due to the evaporation of the more volatile organic component (e.g., acetonitrile).[7] Always use freshly prepared mobile phase and keep solvent bottles capped. If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuations: Column temperature significantly affects retention time. Even minor changes in ambient lab temperature can cause drift. Using a column thermostat or compartment is essential for reproducible results.[6]
-
pH Instability: If you are using a buffered mobile phase near the pKa of your buffer, small changes in composition can lead to significant pH shifts, altering analyte retention. Ensure your buffer has sufficient capacity and is used within its effective range.
-
Q3: I'm seeing unexpected "ghost" peaks in my chromatogram. Where are they coming from?
Answer: Ghost peaks are spurious peaks that are not related to the injected sample. They can typically be traced to carryover from a previous injection or contamination in the system.
-
Causality & Solutions:
-
Injector Carryover: Highly retained or high-concentration components from a previous injection can be partially carried over into the next run. To fix this, implement a robust needle wash protocol in your autosampler method, using a strong solvent (like 100% acetonitrile or a solvent stronger than your mobile phase) to clean the needle and injection port between runs.
-
Column Contamination: Strongly adsorbed impurities can accumulate on the column head over time and elute slowly in subsequent runs.[4] A preventative measure is to use a guard column, which is a short, inexpensive column placed before the main analytical column to catch contaminants.[7] Regularly flushing the analytical column with a strong solvent is also recommended. (See Protocol 2).
-
Mobile Phase Contamination: Impurities in your solvents or additives can appear as peaks, especially during gradient elution. Use only high-purity, HPLC-grade solvents and reagents.[6]
-
Troubleshooting Guide: TLC Analysis
TLC is an invaluable, rapid technique for qualitative monitoring of reaction progress. It allows for a quick visual assessment of the consumption of starting materials and the formation of products.
Q1: My spots are streaking or elongated instead of being tight and round. Why?
Answer: Streaking is a common TLC issue that obscures results and makes Rf calculation unreliable.
-
Causality & Solutions:
-
Sample Overloading: This is the most frequent cause. Applying too much sample to the plate saturates the stationary phase, preventing a clean separation.[8][9] Dilute your sample solution and spot a smaller amount. You can do this by making the spot size smaller (1-2 mm diameter) or by spotting multiple times in the same location, allowing the solvent to dry completely between applications to build concentration without overloading.[10][11]
-
Inappropriate Spotting Solvent: If your sample is dissolved in a solvent that is too polar or too strong compared to the mobile phase, the spot will spread and streak as the mobile phase passes. Dissolve your sample in a less polar, volatile solvent if possible.
-
Compound Instability: Some compounds can degrade on the acidic silica gel surface.[9] If you suspect this, you can try using an alumina plate or adding a small amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve spot shape.[11]
-
Q2: My spots are either stuck at the baseline (Rf ≈ 0) or run with the solvent front (Rf ≈ 1). How do I fix this?
Answer: The goal of TLC is to obtain well-separated spots with Rf values ideally between 0.2 and 0.6.[12] An extreme Rf value indicates that the polarity of your mobile phase is not matched to your compound and stationary phase.
-
Causality & Solutions:
-
Spots at Baseline (Low Rf): Your mobile phase (eluent) is not polar enough to move the compounds up the polar silica plate.[13] To increase the Rf values, you need to increase the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate. For example, move from a 9:1 hexane:ethyl acetate mixture to a 4:1 mixture.[14]
-
Spots at Solvent Front (High Rf): Your mobile phase is too polar, causing all compounds to travel with it without sufficient interaction with the stationary phase.[13] To decrease the Rf values, you must decrease the eluent's polarity. In a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Q3: The solvent front is running unevenly. Why is this happening?
Answer: An uneven solvent front will lead to distorted spots and inaccurate Rf values.[10]
-
Causality & Solutions:
-
Improper Chamber Setup: The TLC plate must be placed in the developing chamber so that it stands vertically and does not touch the sides of the chamber or the filter paper liner.[9][13] The bottom of the plate should be level in the solvent pool.
-
Disturbed Chamber: Do not move or disturb the developing chamber while the plate is running.
-
Insufficient Chamber Saturation: It is crucial to saturate the chamber atmosphere with solvent vapors before placing the plate inside. This is typically done by lining the chamber with a piece of filter paper soaked in the eluent.[15] An unsaturated chamber can lead to solvent evaporation from the plate surface as it develops, causing the front to run faster at the edges and leading to a curved front.
-
Frequently Asked Questions (FAQs)
HPLC FAQs
-
Q: What is a good starting point for an HPLC method for this compound?
-
A: A reversed-phase method is most common. A good starting point would be a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape). A UV detector set to 254 nm or a wavelength of maximum absorbance for the analyte would be appropriate.[16]
-
-
Q: How should I prepare my reaction mixture for HPLC injection?
-
A: Quench the reaction if necessary. Take a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it significantly with the mobile phase (e.g., in 1-2 mL). It is critical to filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or system.[3][16]
-
-
Q: Which detector is best for this analysis?
-
A: A UV-Vis or Photo Diode Array (PDA) detector is ideal. The aromatic ring in this compound and related compounds makes them strong UV absorbers. A PDA detector offers the advantage of collecting entire spectra for each peak, which can help in peak identification and purity assessment.
-
TLC FAQs
-
Q: What is a suitable mobile phase (eluent) for TLC analysis of this reaction?
-
A: For normal-phase TLC on silica gel, a mixture of a non-polar solvent and a moderately polar solvent is a good starting point. A mixture of hexanes and ethyl acetate is very common.[16] You can start with a ratio of 9:1 (Hexane:Ethyl Acetate) and adjust the polarity as needed based on the resulting Rf values.[16]
-
-
Q: How can I visualize the spots? My compounds are colorless.
-
A: Most commercial TLC plates (designated as F254) contain a fluorescent indicator.[16] You can visualize the spots by shining a short-wave UV lamp (254 nm) on the plate; the compounds will appear as dark spots where they quench the fluorescence.[16] Alternatively, you can use staining agents like potassium permanganate or iodine vapor, although UV is the most common non-destructive method.
-
-
Q: What does the Retention Factor (Rf) value tell me?
-
A: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10] It is a measure of a compound's polarity in a given solvent system. In normal-phase TLC, less polar compounds travel further up the plate and have a higher Rf value, while more polar compounds have a stronger affinity for the stationary phase and have a lower Rf value.[14] By comparing the Rf value of a spot in the reaction mixture to the Rf of your starting material standard, you can track its consumption.
-
Experimental Protocols
Protocol 1: Standard Reverse-Phase HPLC Method
This protocol provides a starting point for monitoring the conversion of a starting material to this compound.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | HPLC-grade Water + 0.1% Formic Acid |
| Mobile Phase B | HPLC-grade Acetonitrile + 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30 °C |
| Detector | UV at 254 nm |
Step-by-Step Procedure:
-
System Preparation: Ensure the HPLC system is primed and free of air bubbles. Flush the system with the mobile phase.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (50% A, 50% B) for at least 15 minutes or until a stable baseline is achieved.
-
Sample Preparation: Withdraw a ~10 µL aliquot from the reaction mixture. Dilute it with 1 mL of a 50:50 mixture of acetonitrile/water. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Identify peaks based on the retention times of pre-run standards (starting material, product). Quantify the reaction progress by comparing the peak areas.
Protocol 2: General HPLC Column Cleaning
This protocol is for removing strongly retained contaminants from a C18 column.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Flush Buffer: Wash the column with 20 column volumes of HPLC-grade water (with no acid or buffer) to remove salts.
-
Flush with Intermediate Solvent: Flush with 20 column volumes of Isopropanol.
-
Flush with Strong Organic Solvent: Flush with 20 column volumes of 100% Acetonitrile or Methanol to remove strongly retained hydrophobic compounds.[3]
-
Re-equilibration: Before use, re-equilibrate the column with your mobile phase for at least 30 minutes.
Visualizations & Workflows
HPLC Troubleshooting Workflow
Caption: A logical workflow for diagnosing common HPLC issues.
Principle of TLC Separation
Caption: Separation based on analyte affinity for stationary vs. mobile phases.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Separation of Ethyl 2-chlorobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scribd.com [scribd.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Chemistry Teaching Labs - Issues [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. silicycle.com [silicycle.com]
- 12. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Face-Off: A Comparative Guide to Ethyl 5-chloro-2-iodobenzoate and Ethyl 5-chloro-2-bromobenzoate in Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. Halogenated aromatic compounds are foundational building blocks in palladium-catalyzed cross-coupling reactions, yet the choice of the halogen atom can profoundly impact reactivity. This guide provides an in-depth, data-driven comparison of two closely related yet distinct substrates: Ethyl 5-chloro-2-iodobenzoate and Ethyl 5-chloro-2-bromobenzoate. We will explore their relative performance in three cornerstone cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Heck—supported by mechanistic insights and detailed experimental protocols.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between this compound and its bromo-analogue lies in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than a carbon-chlorine (C-Cl) bond. In the catalytic cycles of most palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step.[1] A weaker C-X bond translates to a lower activation energy for this step, resulting in a faster reaction rate.[1]
This inherent reactivity difference dictates the choice of reaction conditions. While the more reactive iodobenzoate can often be coupled under milder conditions with simpler catalyst systems, the less reactive bromobenzoate frequently requires more forcing conditions, such as higher temperatures, and more sophisticated, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.
Suzuki-Miyaura Coupling: A Tale of Two Halides
The Suzuki-Miyaura reaction, a robust method for forming carbon-carbon bonds between an organohalide and an organoboron species, vividly illustrates the reactivity gap between our two substrates.
Comparative Performance Data
| Parameter | This compound (Projected) | Ethyl 5-chloro-2-bromobenzoate (Projected) |
| Catalyst System | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Pd(OAc)₂ with bulky phosphine ligand (e.g., SPhos, XPhos) |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | Room Temperature to 80 °C | 80 °C to 110 °C |
| Typical Reaction Time | 2-6 hours | 8-24 hours |
| Expected Yield | High to Excellent | Moderate to High |
Disclaimer: The data in this table is extrapolated from studies on structurally similar compounds and serves as a predictive guide.
The higher reactivity of the iodobenzoate allows for the use of standard palladium catalysts like Pd(PPh₃)₄ under relatively mild conditions. In contrast, to achieve comparable yields with the bromobenzoate, a more active catalytic system, often employing bulky and electron-rich biarylphosphine ligands, is necessary to overcome the higher activation barrier of C-Br bond cleavage.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is adapted from established procedures for the Suzuki coupling of aryl iodides.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture, degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 5-chloro-2-bromobenzoate with Phenylboronic Acid
This protocol utilizes a more active catalyst system to facilitate the coupling of the less reactive aryl bromide.
Materials:
-
Ethyl 5-chloro-2-bromobenzoate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (3 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Ethyl 5-chloro-2-bromobenzoate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a Schlenk tube.
-
Add the degassed 1,4-dioxane/water mixture.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Mechanistic Rationale for Experimental Choices
The choice of a weaker base like K₂CO₃ for the iodobenzoate is often sufficient due to the faster kinetics of the overall catalytic cycle. For the bromobenzoate, a stronger base like K₃PO₄ is often employed to accelerate the transmetalation step, which can become rate-limiting if the oxidative addition is sluggish. The use of bulky, electron-rich phosphine ligands like SPhos with Pd(OAc)₂ generates a more electron-rich and sterically demanding Pd(0) species in situ. This enhances the rate of oxidative addition to the C-Br bond and also promotes the final reductive elimination step.
Sonogashira Coupling: Alkynylation Reactivity
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl halide, also demonstrates a clear reactivity preference for the C-I bond over the C-Br bond.[2][3]
Comparative Performance Data
| Parameter | This compound | Ethyl 5-chloro-2-bromobenzoate (Projected) |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₂Cl₂ / CuI with a more activating ligand, or higher temperatures |
| Typical Catalyst Loading | 1-3 mol% Pd, 2-5 mol% CuI | 3-5 mol% Pd, 5-10 mol% CuI |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | DIPA or a stronger amine base |
| Reaction Temperature | Room Temperature to 50 °C | 50 °C to 100 °C |
| Typical Reaction Time | 1-4 hours | 6-24 hours |
| Expected Yield | Excellent | Good to High |
Disclaimer: The data for the bromobenzoate is extrapolated from studies on structurally similar compounds.
The coupling of the iodobenzoate can often be achieved at room temperature with high efficiency. In contrast, the bromobenzoate typically requires elevated temperatures to achieve a reasonable reaction rate. In some cases, copper-free Sonogashira conditions can be employed for the highly reactive iodobenzoate, which can be advantageous in avoiding homocoupling of the alkyne (Glaser coupling), a common side reaction in copper-catalyzed systems.
Experimental Protocols
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
This protocol is a standard procedure for the copper-co-catalyzed Sonogashira coupling of aryl iodides.[2][4]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF followed by freshly distilled TEA via syringe.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 1-3 hours), dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Sonogashira Coupling of Ethyl 5-chloro-2-bromobenzoate with Phenylacetylene
This protocol employs more forcing conditions to facilitate the coupling of the less reactive aryl bromide.
Materials:
-
Ethyl 5-chloro-2-bromobenzoate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (6 mol%)
-
Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Follow the setup procedure as in Protocol 3, substituting the reagents as listed above.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.
-
Perform the workup and purification as described in Protocol 3.
Heck Reaction: Olefin Arylation
The Heck reaction, which couples an aryl halide with an alkene, follows the same reactivity trend.[5] The iodobenzoate will typically react faster and under milder conditions than the bromobenzoate.
Comparative Performance Data
| Parameter | This compound (Projected) | Ethyl 5-chloro-2-bromobenzoate (Projected) |
| Catalyst System | Pd(OAc)₂ | Pd(OAc)₂ with a phosphine ligand or a palladacycle |
| Typical Catalyst Loading | 1-5 mol% | 2-5 mol% |
| Base | Triethylamine (TEA) or K₂CO₃ | K₂CO₃ or Cs₂CO₃ |
| Reaction Temperature | 80-100 °C | 100-140 °C |
| Typical Reaction Time | 4-12 hours | 12-36 hours |
| Expected Yield | Good to High | Moderate to Good |
Disclaimer: The data in this table is extrapolated from studies on structurally similar compounds.
For the Heck reaction, phosphine-free conditions can sometimes be employed for highly reactive aryl iodides, which can simplify the reaction setup and purification. The less reactive aryl bromides often benefit from the use of N-heterocyclic carbene (NHC) ligands or palladacycle pre-catalysts, which are known for their high thermal stability and activity.
Experimental Protocols
Protocol 5: Heck Reaction of this compound with Styrene
This protocol is a representative procedure for the Heck coupling of an aryl iodide.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triethylamine (TEA) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and a magnetic stir bar.
-
Flush the tube with an inert gas.
-
Add anhydrous DMF, TEA, and styrene via syringe.
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Protocol 6: Heck Reaction of Ethyl 5-chloro-2-bromobenzoate with Styrene
This protocol employs a more robust catalytic system and higher temperature for the less reactive aryl bromide.
Materials:
-
Ethyl 5-chloro-2-bromobenzoate (1.0 equiv)
-
Styrene (1.2 equiv)
-
Pd(OAc)₂ (3 mol%)
-
Tri(o-tolyl)phosphine (6 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Follow the setup procedure as in Protocol 5, substituting the reagents as listed above.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 18-24 hours), perform the workup and purification as described in Protocol 5.
Conclusion and Practical Recommendations
The choice between this compound and Ethyl 5-chloro-2-bromobenzoate is a classic trade-off between reactivity and cost/stability.
-
This compound is the more reactive substrate, allowing for milder reaction conditions, shorter reaction times, and often simpler catalyst systems. This can lead to higher throughput and may be advantageous for sensitive substrates. However, iodoaromatics are generally more expensive and can be less stable than their bromo counterparts.
-
Ethyl 5-chloro-2-bromobenzoate offers a more cost-effective and often more stable starting material. However, its lower reactivity necessitates more forcing conditions, which can include higher temperatures, longer reaction times, and the use of more expensive and air-sensitive ligands. These conditions may not be suitable for substrates with thermally labile functional groups.
For initial small-scale synthesis and route scouting, the higher reactivity of the iodobenzoate may be preferable to quickly establish the feasibility of a cross-coupling reaction. For process development and large-scale synthesis, the cost-effectiveness of the bromobenzoate may be the deciding factor, warranting the investment in optimizing the reaction conditions with a more active catalyst system. Ultimately, the optimal choice will depend on the specific synthetic goals, the scale of the reaction, and the economic constraints of the project.
References
A Senior Application Scientist's Guide to Palladium Catalysts for the Chemoselective Suzuki Coupling of Ethyl 5-chloro-2-iodobenzoate
Introduction: The Challenge of Selective Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds for pharmaceuticals and advanced materials.[1][2][3] The reaction's power lies in its catalytic nature, typically employing palladium complexes to couple organoboron compounds with organic halides.[2][4]
However, the true test of a catalyst's utility emerges with complex substrates. Ethyl 5-chloro-2-iodobenzoate is one such molecule. As a dihalogenated arene, it presents a critical challenge of chemoselectivity. The relative reactivity of aryl halides in palladium-catalyzed couplings follows the general trend: I > OTf > Br >> Cl.[2] The primary objective is to achieve a selective and high-yielding coupling at the more reactive C–I bond, leaving the robust C–Cl bond intact for subsequent transformations. This guide provides an in-depth comparison of three distinct classes of palladium catalysts for this specific transformation, offering field-proven insights for researchers and process chemists.
The Engine of Creation: The Suzuki-Miyaura Catalytic Cycle
To understand catalyst performance, one must first grasp the underlying mechanism. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[4][5][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The choice of ligand bound to the palladium center is paramount, as it profoundly influences the rate and efficiency of each step, thereby dictating the overall success of the reaction.[7]
References
- 1. mt.com [mt.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Synthetic Routes for Empagliflozin: Moving Beyond Ethyl 5-chloro-2-iodobenzoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth analysis of alternative synthetic strategies for the SGLT2 inhibitor, Empagliflozin, that circumvent the use of the common starting material, Ethyl 5-chloro-2-iodobenzoate. The focus is on providing a comparative overview of process efficiency, scalability, and the underlying chemical principles that guide these alternative pathways. Experimental data and detailed protocols are presented to offer a practical understanding of each approach.
Introduction: The Quest for Optimized Empagliflozin Synthesis
Empagliflozin, marketed as Jardiance®, is a highly selective and potent inhibitor of the sodium-glucose co-transporter 2 (SGLT2), playing a crucial role in the management of type 2 diabetes mellitus.[1][2] Its unique mechanism of action, which promotes urinary glucose excretion, has established it as a cornerstone therapy.[1] The large-scale production of Empagliflozin necessitates synthetic routes that are not only efficient and high-yielding but also cost-effective and environmentally benign. While many initial syntheses relied on this compound, the exploration of alternative starting materials has been a key focus of process chemistry research to improve upon existing methods. This guide delves into several of these innovative approaches.
Alternative Synthetic Strategies
Route 1: Friedel-Crafts Acylation Approach from 5-bromo-2-chlorobenzoic acid
This strategy begins with the readily available and cost-effective 5-bromo-2-chlorobenzoic acid. A key transformation is the Friedel-Crafts acylation, which forges the benzophenone core of the molecule.
-
Acylation: 5-bromo-2-chlorobenzoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. This is followed by a Friedel-Crafts acylation with anisole in the presence of a Lewis acid like aluminum chloride to yield 5-bromo-2-chlorophenyl-4-methoxyphenyl-methanone.[3]
-
Reduction: The ketone is then reduced to the corresponding diphenylmethane, 5-bromo-2-chloro-4ˊ-methoxydiphenylmethane.
-
Coupling: The resulting diphenylmethane is coupled with a protected glucose derivative, such as 2,3,4,6-O-tetrapivaloyl-α-D-bromoglucopyranose.
-
Demethylation and Etherification: The methyl ether is cleaved, followed by an etherification reaction with (S)-3-iodotetrahydrofuran under basic conditions.
-
Deprotection: The final step involves the removal of the pivaloyl protecting groups to afford Empagliflozin.[3]
The use of a Friedel-Crafts acylation provides a direct method for constructing the diaryl ketone intermediate. The choice of protecting groups on the glucose moiety is critical to prevent side reactions and to be easily removed in the final step.
Caption: Friedel-Crafts acylation route from 5-bromo-2-chlorobenzoic acid.
Route 2: Synthesis from 4-Fluorotoluene
This route offers an alternative starting point with 4-fluorotoluene, leveraging a series of halogenation and coupling reactions.
-
Radical Bromination and Friedel-Crafts Alkylation: 4-fluorotoluene undergoes radical bromination followed by a Friedel-Crafts alkylation.
-
Deprotection and Diazotization/Chlorination: Subsequent deprotection and a diazotization-chlorination sequence introduce the chloro-substituent.
-
Alkylation: An alkylation reaction yields the intermediate (S)-3-(4-(5-bromo-2-chlorobenzyl) phenoxyl) tetrahydrofuran.
-
Condensation and Etherification: This intermediate is then condensed with a protected D-glucolactone, such as 2,3,4,6-quadri-O-trimethylsilyl-D-glucolactone.
-
Methoxyl Removal: The final step involves the removal of a methoxy group to yield Empagliflozin.[4]
This pathway demonstrates the versatility of building the diarylmethane core from simpler aromatic precursors. The diazotization-chlorination is a classic transformation for introducing a chloro group onto an aromatic ring. The use of a silyl-protected glucolactone in the condensation step is common in the synthesis of C-glycosides.
Caption: Synthesis of Empagliflozin starting from 4-fluorotoluene.
Route 3: Grignard-based approach with a β-Glycopyranoside Reduction
A highly efficient, large-scale synthesis has been reported that utilizes a Grignard reaction and a diastereoselective reduction of a β-glycopyranoside.[5][6][7][8]
-
I/Mg Exchange and Addition: An aryl iodide undergoes an iodine-magnesium exchange to form a Grignard reagent, which is then added to a gluconolactone.
-
Lactol Treatment: The resulting lactol is treated in situ with HCl in methanol to produce a β-anomeric methyl glycopyranoside.
-
Silane Reduction: This intermediate, without isolation, is directly reduced with a silane reagent (e.g., Et3SiH) mediated by a Lewis acid like AlCl3. This key step is highly diastereoselective.[5][6][7][8]
This route is notable for its high efficiency and scalability, having been implemented on a metric ton scale.[5][6] The diastereoselective reduction of the β-glycopyranoside is a critical step, and the use of AlCl3 as a Lewis acid has been shown to be effective. Minimizing water content is crucial to suppress the formation of unwanted furanoside diastereoisomers.[5]
Caption: Grignard-based route with diastereoselective reduction.
Comparative Analysis of Alternative Routes
| Feature | Route 1: Friedel-Crafts | Route 2: From 4-Fluorotoluene | Route 3: Grignard-based |
| Starting Material | 5-bromo-2-chlorobenzoic acid | 4-Fluorotoluene | Aryl Iodide |
| Key Transformations | Friedel-Crafts acylation, Coupling | Radical bromination, Diazotization | Grignard reaction, Diastereoselective reduction |
| Reported Overall Yield | Not explicitly stated, likely moderate | Can be 70% or above[4] | ~50%[5][6][7] |
| Number of Steps | Relatively linear, multi-step | Shorter route claimed[4] | Concise, with a one-stage process from the aryl iodide[8] |
| Scalability | Potentially scalable | Good for industrialization[4] | Proven on metric ton scale[5][6][7] |
| Advantages | Utilizes a common and inexpensive starting material. | Cheap and readily available starting material, high reported yield. | Highly efficient, high diastereoselectivity, proven scalability. |
| Potential Challenges | Management of Lewis acids in Friedel-Crafts. | Handling of diazotization reactions on a large scale. | Strict control of water content is essential for selectivity.[5] |
Conclusion
The synthetic routes to Empagliflozin have evolved significantly, with several viable alternatives to pathways starting from this compound now established. The choice of a particular route in a drug development setting will depend on a multitude of factors including the cost and availability of starting materials, the overall process efficiency and yield, scalability, and safety considerations. The Grignard-based approach with a diastereoselective reduction stands out for its proven large-scale efficiency. However, the other routes presented here also offer compelling advantages and demonstrate the ingenuity of process chemists in optimizing the synthesis of this important therapeutic agent. Future developments will likely continue to focus on greener, more atom-economical, and cost-effective methods for the production of Empagliflozin.
References
- 1. researchgate.net [researchgate.net]
- 2. Update on the Chemistry of Jardiance (Empagliflozin) | Auctores [auctoresonline.org]
- 3. CN105153137A - Preparation method of empagliflozin - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 7. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Reactivity in Cross-Coupling: Comparing Halo-Substituted Benzoates
For researchers and professionals in drug development and materials science, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. Halo-substituted benzoates are particularly valuable building blocks, offering a versatile scaffold for introducing diverse functionalities. However, the success and efficiency of these reactions are critically dependent on the reactivity of the halo-benzoate substrate.
This guide provides an in-depth comparison of the factors governing the reactivity of halo-substituted benzoates. We will move beyond simple protocols to explore the underlying principles, offering field-proven insights and experimental data to inform your synthetic strategy.
The Decisive Step: Understanding Oxidative Addition
At the heart of most cross-coupling catalytic cycles (such as the Suzuki, Heck, and Buchwald-Hartwig reactions) lies the oxidative addition step.[1] This is typically the rate-determining step where the palladium(0) catalyst inserts into the carbon-halogen (C–X) bond of the halo-benzoate.[1][2] The energy required to break this bond is the primary determinant of the substrate's reactivity.[3] A weaker C–X bond leads to a faster oxidative addition and, consequently, a more facile overall reaction.
The strength of the C–X bond is quantified by its Bond Dissociation Energy (BDE). The established trend for aryl halides is a decrease in bond strength as one moves down the halogen group.[3] This is due to less effective orbital overlap between the larger halogen atoms and the carbon of the aromatic ring.[3]
General Trend for C–X Bond Dissociation Energy (BDE): Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I[3]
This fundamental principle directly translates to an inverse trend in reactivity for cross-coupling reactions.
The Catalytic Cycle: A Visual Overview
To contextualize the importance of oxidative addition, consider the generic catalytic cycle for a Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[2]
Caption: The Suzuki-Miyaura catalytic cycle, highlighting oxidative addition as the initial and often rate-limiting step.
Part 1: The Halogen Effect — A Quantitative Comparison
The identity of the halogen on the benzoate ring is the most significant factor influencing its reactivity. The general reactivity order is a direct inverse of the C–X bond strength.[2][3]
Reactivity Order: I > Br >> Cl >>> F
Aryl iodides and bromides are considered "activated" substrates due to their relatively weak C-X bonds and are readily coupled under standard conditions.[3] Aryl chlorides, while more abundant and cost-effective, possess a much stronger C-Cl bond, historically necessitating more forcing conditions or specialized, highly active catalyst systems.[4][5][6] Aryl fluorides are generally considered unreactive in standard cross-coupling reactions due to the exceptionally high strength of the C-F bond.[3]
| Aryl Halide (Ar-X) | Avg. C-X BDE (kJ/mol) | General Reactivity | Typical Catalyst System |
| Ar-I | ~280 | Very High | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ar-Br | ~336 | High | Pd(PPh₃)₄, Pd(OAc)₂/ligand |
| Ar-Cl | ~399 | Moderate to Low | Pd(OAc)₂ + bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), or NHC-Pd complexes.[4][7] |
| Ar-F | ~543 | Extremely Low | Generally unreactive under standard conditions. Requires specialized methods. |
Data synthesized from multiple sources. BDE values are approximate for phenyl halides and serve for comparative purposes.[8][9]
While aryl iodides are the most reactive, their higher cost and lower stability can be drawbacks.[10] Aryl bromides often represent the optimal balance of high reactivity and practical utility. The development of advanced catalyst systems has made the use of aryl chlorides increasingly common and synthetically valuable, particularly in industrial applications where cost is a major factor.[2][3][4]
Part 2: Electronic and Steric Effects of Ring Substituents
Beyond the halogen itself, other substituents on the benzoate ring can significantly modulate reactivity through electronic and steric effects.
Electronic Effects
The electronic nature of the halo-benzoate substrate influences the rate of oxidative addition.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and the ester group (-COOR) itself make the aromatic ring more electron-deficient. This generally accelerates the oxidative addition step, increasing the overall reaction rate.[11][12] Therefore, a halo-benzoate is typically more reactive than the corresponding halobenzene.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or amino (-NR₂) groups enrich the aromatic ring with electron density. This can slow down the rate of oxidative addition, making the substrate less reactive.[13]
Caption: Electronic and steric effects of ring substituents on cross-coupling reactivity.
Steric Effects
Steric hindrance, particularly from substituents in the ortho position to the halogen, can dramatically decrease reactivity.[14][15] Large groups physically block the palladium catalyst from accessing and inserting into the C-X bond.[7][16] This effect can be so pronounced that it overrides electronic trends. For example, an ortho-methyl group on an iodo-benzoate may render it less reactive than an unsubstituted bromo-benzoate.
Overcoming steric hindrance often requires the use of specialized ligands, such as the bulky biarylphosphines developed by Buchwald (e.g., XPhos) or N-heterocyclic carbenes (NHCs), which can promote coupling of di- and even tri-ortho-substituted biaryls.[7][15][17]
Part 3: Standardized Experimental Protocol for Reactivity Comparison
To provide a tangible measure of the reactivity differences, this section outlines a standardized Suzuki-Miyaura coupling protocol. This method can be used to directly compare the performance of methyl 4-iodobenzoate, methyl 4-bromobenzoate, and methyl 4-chlorobenzoate.
Objective: To synthesize methyl 4-phenylbenzoate from different methyl 4-halobenzoates and observe the relative reaction rates and yields.
Materials:
-
Methyl 4-iodobenzoate
-
Methyl 4-bromobenzoate
-
Methyl 4-chlorobenzoate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the comparative Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
Reaction Setup: To three separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective halo-benzoate (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium carbonate (2.0 mmol, 2.0 eq).
-
Causality: The base (K₂CO₃) is crucial for the transmetalation step, forming the active boronate species.[18] An excess of the boronic acid is used to ensure complete consumption of the limiting halo-benzoate.
-
-
Catalyst Addition: Under an inert atmosphere (e.g., a glovebox or nitrogen blanket), add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water (5 mL total volume). The solvent mixture should be thoroughly degassed via nitrogen bubbling or freeze-pump-thaw cycles before use.
-
Causality: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The aqueous/alcoholic co-solvent system aids in dissolving the inorganic base and the boronic acid.
-
-
Reaction: Heat the reaction mixtures to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 30 minutes). Note the time required for the complete consumption of the starting halo-benzoate.
-
Expected Outcome: The reaction with methyl 4-iodobenzoate is expected to reach completion first, followed by the bromide. The reaction with methyl 4-chlorobenzoate will be significantly slower and may not go to completion under these "standard" conditions, demonstrating the need for more advanced catalysts.
-
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the product (methyl 4-phenylbenzoate) by NMR and calculate the isolated yield for each reaction.
Conclusion
The reactivity of halo-substituted benzoates in cross-coupling reactions is a predictable yet nuanced interplay of fundamental chemical principles. The C-X bond strength establishes a clear reactivity hierarchy of I > Br >> Cl , which serves as the primary guide for substrate selection. This trend is further modulated by the electronic push-pull of other ring substituents and can be significantly impeded by steric hindrance. By understanding these core principles—from the rate-determining oxidative addition step to the practical choice of catalyst and reaction conditions—researchers can design more efficient, robust, and successful synthetic strategies for the development of novel pharmaceuticals and advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Senior Application Scientist's Guide to the Spectroscopic Analysis and Validation of Ethyl 5-chloro-2-iodobenzoate and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern organic synthesis, certain molecules stand out for their exceptional versatility and strategic importance. Ethyl 5-chloro-2-iodobenzoate is one such cornerstone compound. Its di-halogenated aromatic structure, featuring differentially reactive C-I and C-Cl bonds, presents a programmable scaffold for sequential cross-coupling reactions.[1] This unique characteristic makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of pharmaceuticals like nonsteroidal anti-inflammatory drugs (NSAIDs), advanced agrochemicals, and novel organic electronic materials.[2][3]
The successful synthesis of derivatives from this platform, however, is contingent upon rigorous and unambiguous structural validation. The ability to correctly interpret spectroscopic data is not merely an academic exercise; it is a critical step in the drug discovery and development pipeline, ensuring the integrity of a synthetic pathway and the identity of the final active pharmaceutical ingredient (API).[4] This guide provides an in-depth, comparative analysis of the spectroscopic signatures of this compound and its key derivatives, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). We will explore the causality behind spectral changes upon derivatization and present self-validating protocols to ensure the highest degree of scientific integrity.[5]
Spectroscopic Benchmark: Characterizing this compound
A thorough understanding of the parent molecule's spectral properties is the foundation upon which all subsequent analyses are built. Each spectroscopic technique provides a unique piece of the structural puzzle.
Key Structural Features and Their Spectroscopic Correlation
The structure of this compound possesses several key features that give rise to characteristic spectroscopic signals: the ethyl ester group, the tri-substituted benzene ring, and the two halogen substituents.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
The Decisive Departure: A Comparative Study of Leaving Groups in the Synthesis of Empagliflozin Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical synthesis, the choice of a leaving group can be the determining factor between a high-yielding, efficient process and a low-yield, commercially unviable route. This is particularly true in the synthesis of complex molecules like Empagliflozin, a potent and selective SGLT2 inhibitor for the treatment of type 2 diabetes. A critical step in the construction of Empagliflozin's core structure is the formation of a diaryl ether or a related C-C bond, a reaction heavily influenced by the nature of the leaving group. This guide provides an in-depth comparative analysis of various leaving groups employed in the synthesis of key Empagliflozin intermediates, supported by experimental insights and established chemical principles.
The Strategic Importance of the Leaving Group in Empagliflozin Synthesis
The synthesis of Empagliflozin typically involves the coupling of two key fragments: a glucoside moiety and a substituted diarylmethane unit. The crucial bond formation often relies on a nucleophilic substitution reaction where a well-chosen leaving group is displaced. The efficiency of this step directly impacts the overall yield and purity of the final active pharmaceutical ingredient (API).
The most pivotal reaction where the leaving group's performance is paramount is the formation of the ether linkage between the phenolic hydroxyl group of one fragment and the tetrahydrofuran ring of the other, or the alkylation of a phenol with a substituted benzyl derivative. In these Williamson ether-type syntheses, the leaving group is typically attached to the electrophilic partner. The commonly employed leaving groups in this context fall into two main categories: halides and sulfonates.
Comparative Analysis of Leaving Groups
Our comparative analysis focuses on the most frequently utilized leaving groups in the synthesis of Empagliflozin intermediates: halides (specifically bromide and chloride) and sulfonate esters (mesylate and tosylate).
| Leaving Group | Structure | Conjugate Acid pKa | General Reactivity |
| Chloride (Cl) | -Cl | ~ -7 | Good |
| Bromide (Br) | -Br | ~ -9 | Very Good |
| Mesylate (OMs) | -OSO₂CH₃ | ~ -1.9 | Excellent |
| Tosylate (OTs) | -OSO₂C₆H₄CH₃ | ~ -2.8 | Excellent |
Note: The pKa values are approximate and can vary slightly depending on the solvent.
Halides: The Workhorses of Alkylation
Bromides and chlorides are common leaving groups in the synthesis of Empagliflozin intermediates. Their reactivity follows the order I > Br > Cl > F, which is inversely related to their basicity. In the context of Empagliflozin synthesis, benzyl bromides are frequently employed. For instance, the synthesis of the key intermediate (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran often involves the use of a benzyl bromide derivative.[1]
Experimental Insights: While direct side-by-side comparative studies are not extensively published, process patents often reveal the preferred choice. The use of 5-bromo-2-chlorobenzyl bromide in several synthetic routes suggests its utility in achieving good yields. In a typical Williamson ether synthesis, the reaction of a phenol with a benzyl bromide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF proceeds efficiently.[1] The higher reactivity of bromide compared to chloride makes it a more effective leaving group, often leading to shorter reaction times and higher conversion rates.
Sulfonates: The High-Performance Option
Sulfonate esters, such as mesylates and tosylates, are among the best leaving groups in nucleophilic substitution reactions. This is due to the high stability of the resulting sulfonate anion, which is resonance-stabilized. The negative charge is delocalized over three oxygen atoms, making the conjugate base very weak and thus an excellent leaving group.
The general order of leaving group ability among commonly used sulfonates is Triflate > Tosylate > Mesylate.[2] In the synthesis of Empagliflozin intermediates, tosylates are frequently mentioned. For example, a patented process describes the reaction of a phenolic intermediate with (R)-tetrahydrofuran-3-yl 4-methylbenzenesulfonate (a tosylate) to form the desired ether linkage.
Experimental Insights: The conversion of an alcohol to a tosylate or mesylate is a common strategy to transform a poor leaving group (-OH) into an excellent one. This approach is often favored when dealing with less reactive electrophiles or when milder reaction conditions are required. The use of tosylates can lead to very high yields, often exceeding 90%, in the formation of the diaryl ether bond in Empagliflozin intermediates. The choice between a mesylate and a tosylate can sometimes be influenced by factors such as the crystallinity of the intermediate, which can aid in purification. Both are considered excellent leaving groups for SN2 reactions.[3]
Head-to-Head Comparison: Halides vs. Sulfonates
| Feature | Halides (Br, Cl) | Sulfonates (OMs, OTs) |
| Leaving Group Ability | Good to Very Good | Excellent |
| Preparation | Often commercially available or prepared via radical halogenation. | Prepared from corresponding alcohols and sulfonyl chlorides. |
| Reactivity | Generally require more forcing conditions (higher temperatures, stronger bases). | React under milder conditions, often leading to cleaner reactions. |
| Cost | Benzyl halides are often more cost-effective starting materials. | Sulfonyl chlorides and the additional step can increase costs. |
| Byproducts | Halide salts, which are typically easy to remove. | Sulfonate salts, also generally easy to remove. |
| Yields | Can be high, but may be limited by side reactions. | Often provide higher yields and purity due to cleaner reactions. |
Experimental Protocols
General Procedure for Williamson Ether Synthesis with a Benzyl Bromide
-
To a stirred solution of the appropriate phenolic intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 mL/g of phenol) is added potassium carbonate (1.5-2.0 eq).
-
The substituted benzyl bromide (1.0-1.2 eq) is then added to the mixture.
-
The reaction mixture is heated to 60-80 °C and stirred for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the desired diaryl ether intermediate.
General Procedure for Williamson Ether Synthesis with a Tosylate
Step 1: Preparation of the Tosylate
-
To a solution of the corresponding benzyl alcohol (1.0 eq) in dichloromethane (DCM, 5-10 mL/g of alcohol) at 0 °C is added triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tosylate, which can be used in the next step without further purification.
Step 2: Etherification
-
To a solution of the phenolic intermediate (1.0 eq) in a suitable solvent such as DMF or acetonitrile is added a base (e.g., cesium carbonate, 1.5 eq).
-
The tosylate from the previous step (1.1 eq) is added, and the mixture is heated to 70-90 °C for 6-12 hours.
-
The workup and purification are performed as described in the procedure for benzyl bromide.
Conclusion and Recommendations
The choice of a leaving group in the synthesis of Empagliflozin intermediates is a critical decision that balances reactivity, cost, and process efficiency.
-
Sulfonates (Tosylates and Mesylates): These are the leaving groups of choice when high yields, clean reactions, and mild conditions are paramount. They are particularly advantageous when dealing with sensitive substrates or in later stages of a synthesis where maximizing yield is crucial.
-
Halides (Bromides): Benzyl bromides represent a robust and often more cost-effective option. They are excellent choices for large-scale production where the cost of raw materials is a significant factor, and the reaction conditions can be optimized to achieve high throughput.
Ultimately, the optimal leaving group will depend on the specific synthetic strategy, the scale of the reaction, and the economic constraints of the project. For early-stage research and development, the superior reactivity of sulfonates may be preferred to quickly obtain material for further studies. For commercial-scale manufacturing, a thorough process optimization study comparing a benzyl bromide with a sulfonate is highly recommended to determine the most economically viable and efficient route.
References
- 1. (S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | 915095-89-5 | Benchchem [benchchem.com]
- 2. Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. | Semantic Scholar [semanticscholar.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Validated Analytical Methods for Intermediates in Empagliflozin Synthesis: A Comparative Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Empagliflozin is an orally administered, potent, and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), which has become a cornerstone in the management of type 2 diabetes mellitus. Its manufacturing process, like any complex multi-step organic synthesis, involves several key intermediates. The purity and quality of these intermediates are paramount, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Inadequate control of intermediates can lead to the formation of process-related impurities that may be difficult to remove in downstream steps, potentially compromising the final product.
This guide provides a detailed comparison of validated analytical methods for critical intermediates in the synthesis of Empagliflozin. Moving beyond a simple listing of parameters, we will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a framework for establishing a trustworthy, self-validating quality control system in a drug development setting.
Empagliflozin Synthesis: A Conceptual Overview and Key Intermediates
The synthesis of Empagliflozin typically involves the construction of the central C-aryl glucoside structure. A common strategy involves the coupling of a substituted diarylmethane moiety with a protected gluconolactone derivative. While numerous synthetic routes exist, a representative pathway highlights the formation of key precursors.
One widely discussed synthetic pathway involves intermediates such as 4-[(5-bromo-2-chlorophenyl)methyl]phenol (Intermediate I) and its subsequent etherification product, (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran (Intermediate II) .[1] These compounds are not only crucial building blocks but are also monitored as potential process-related impurities in the final API.[1] Their effective separation and quantification are therefore essential for process optimization and quality control.
Caption: A simplified workflow of a common Empagliflozin synthesis route.
Comparative Analysis of Analytical Methods for Key Intermediates
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for monitoring pharmaceutical intermediates due to its high resolution, sensitivity, and robustness. The selection of chromatographic conditions is critical for achieving adequate separation of the intermediate from starting materials, reagents, and potential by-products.
The following table compares a validated HPLC method specifically developed for Empagliflozin synthesis impurities (which are also key intermediates) with other published methods for the final Empagliflozin API.[1] These API methods, while not directly targeted at intermediates, offer alternative chromatographic conditions (e.g., columns, pH, mobile phase composition) that could be adapted and validated for intermediate analysis, providing a valuable starting point for method development.
| Parameter | Method 1 (Validated for Intermediates I & II) [1] | Method 2 (Alternative for API) [2] | Method 3 (Alternative for API) [3] | Method 4 (Alternative for API) [4] |
| Analyte(s) | Intermediate I, Intermediate II, Empagliflozin | Empagliflozin | Empagliflozin | Empagliflozin, Metformin |
| Technique | RP-HPLC | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | Shim-pack phenyl (250 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | YMC ODS A C-18 (150 x 4.6 mm) | Grace C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (72:28, v/v) | 0.1% Trifluoroacetic Acid : Acetonitrile (70:30, v/v), pH 4.8 | Acetonitrile : Water (50:50, v/v) | Methanol : Water (80:20, v/v), pH 3.0 |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |
| Flow Rate | Not specified, likely 1.0 mL/min | 0.8 mL/min | 0.5 mL/min | 0.8 mL/min |
| Detection (UV) | 230 nm | 224 nm | 224 nm | 227 nm |
| LOD | IMP I: 0.02 µg/mL; IMP II: 0.01 µg/mL | 0.020 µg/mL | 1.24 µg/ml | Not Specified |
| LOQ | IMP I: 0.10 µg/mL; IMP II: 0.05 µg/mL | 0.061 µg/mL | 3.75 µg/ml | Not Specified |
| Linearity Range | 0.10 - 3.75 µg/mL (for impurities) | 0.025 - 30 µg/mL | 50 - 150 µg/ml | Not Specified |
Expertise & Experience: Rationale Behind Method Choices
-
Column Chemistry: Method 1 utilizes a phenyl column , which provides unique selectivity based on pi-pi interactions, making it particularly effective for separating aromatic compounds like the diarylmethane core of the intermediates.[1] Methods 2, 3, and 4 use standard C18 (ODS) columns , which are robust, versatile, and separate compounds primarily based on hydrophobicity. The choice between phenyl and C18 depends on the specific separation challenge, particularly the need to resolve structurally similar impurities.
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. Method 4 uses a pH of 3.0, while Method 2 uses a pH of 4.8.[2][4] For phenolic compounds like Intermediate I, working at a pH well below its pKa (~10) ensures it remains in its neutral, protonated form, leading to better retention and peak shape on a reverse-phase column.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Method 1 uses acetonitrile, which typically offers lower viscosity and better UV transparency.[1] Method 4 uses methanol, which can offer different selectivity for certain compounds.[4] The choice often comes down to empirical testing to achieve the best resolution.
Detailed Experimental Protocol: Validated HPLC Method for Intermediates I & II
This protocol is based on the validated method developed for the simultaneous determination of Empagliflozin and its key process-related impurities/intermediates.[1] This method is designed to be robust and suitable for routine quality control.
1. Materials and Reagents
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Reference Standards: Intermediate I (4-[(5-bromo-2-chlorophenyl)methyl]phenol) and Intermediate II ((3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran) of known purity.
2. Chromatographic Conditions
-
Instrument: HPLC system with UV/PDA detector.
-
Column: Shim-pack phenyl (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and Water in a 72:28 (v/v) ratio.
-
Flow Rate: 1.0 mL/min (Assumed typical flow rate).
-
Column Temperature: Ambient.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions
-
Diluent: Mobile Phase (Acetonitrile:Water, 72:28).
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of each reference standard (Intermediate I and Intermediate II) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (e.g., 1 µg/mL): Further dilute the stock solutions with the diluent to achieve a final concentration within the linear range (e.g., 1.0 µg/mL).
4. Sample Preparation
-
Accurately weigh a sample of the reaction mixture or isolated intermediate and dissolve it in the diluent to achieve an expected concentration within the validated range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analytes.
-
Perform five or six replicate injections of the working standard solution to check for system suitability (parameters like peak area reproducibility (%RSD), theoretical plates, and tailing factor).
-
Inject the prepared sample solution.
-
Identify the peaks for Intermediate I and Intermediate II based on their retention times compared to the reference standards.
-
Quantify the amount of each intermediate in the sample using the peak area response and an external standard calibration method.
Trustworthiness: A Self-Validating Analytical Workflow
The reliability of any analytical method hinges on a rigorous validation process, typically following International Council for Harmonisation (ICH) guidelines. This ensures the method is fit for its intended purpose. The workflow below illustrates a self-validating system where each stage has built-in checks and controls.
Caption: A typical quality control workflow for analyzing synthesis intermediates.
Key validation parameters ensuring trustworthiness include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, by-products). This is confirmed by the absence of interfering peaks at the retention time of the intermediates.
-
Linearity: Demonstrates a direct proportional relationship between analyte concentration and the detector response over a defined range. The method for Intermediates I & II showed excellent linearity.[1]
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of agreement among individual tests. Both are typically assessed via replicate analyses and recovery studies.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The low LOD and LOQ values for the validated method (0.01-0.10 µg/mL) indicate high sensitivity, which is crucial for impurity analysis.[1]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate), demonstrating its reliability for routine use.[1]
Conclusion
The effective control of intermediates is a non-negotiable aspect of modern pharmaceutical manufacturing. For Empagliflozin, robust and validated analytical methods, primarily RP-HPLC, are essential tools for ensuring process consistency and final API quality. The presented comparison highlights that while a standard C18 column with an acidic mobile phase is a common and effective choice, specialized columns like a phenyl phase can offer superior selectivity for the specific aromatic structures of Empagliflozin intermediates.
The detailed protocol provided for the analysis of 4-[(5-bromo-2-chlorophenyl)methyl]phenol and (3S)-3-[4-[(5-bromo-2-chlorophenyl)methyl]phenoxy]tetrahydrofuran serves as a validated, field-proven starting point for any laboratory tasked with quality control in Empagliflozin synthesis. By implementing such methods within a self-validating workflow, researchers and drug development professionals can ensure the integrity of their data and, ultimately, the safety and efficacy of the final medicinal product.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. jipbs.com [jipbs.com]
- 4. The application of quality by design in the development of the liquid chromatography method to determine empagliflozin in the presence of its organic impurities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
